Boc-L-Ala-OH-d3
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3,3,3-trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJQCGUWFKTSE-MQBGRFPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435273 | |
| Record name | Boc-Ala-OH-3,3,3-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161602-47-7 | |
| Record name | Boc-Ala-OH-3,3,3-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-L-alanine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-L-alanine-d3, a deuterated analogue of the widely used protected amino acid, Boc-L-alanine. This document details its chemical structure, physical and chemical properties, a detailed synthesis protocol, and its applications in research and drug development.
Chemical Structure and Properties
N-(tert-Butoxycarbonyl)-L-alanine-d3, also known as Boc-L-Ala-OH-3,3,3-d3, is an isotopically labeled form of N-(tert-Butoxycarbonyl)-L-alanine where the three hydrogen atoms of the methyl group are replaced with deuterium (B1214612) atoms. This isotopic substitution is key to its applications in metabolic studies and as an internal standard in mass spectrometry-based proteomics.
Chemical Structure:
Physicochemical Properties:
A summary of the key quantitative data for N-(tert-Butoxycarbonyl)-L-alanine-d3 is presented in Table 1, with a comparison to its non-deuterated counterpart.
| Property | N-(tert-Butoxycarbonyl)-L-alanine-d3 | N-(tert-Butoxycarbonyl)-L-alanine |
| Synonyms | Boc-L-Ala-OH-3,3,3-d3, L-Alanine-N-t-Boc (3,3,3-D3) | Boc-L-Ala-OH, N-Boc-L-alanine |
| CAS Number | 161602-47-7 | 15761-38-3 |
| Molecular Formula | C8H12D3NO4 | C8H15NO4 |
| Molecular Weight | 192.23 g/mol | 189.21 g/mol |
| Appearance | White to off-white powder | White to off-white crystalline powder |
| Melting Point | 79-83 °C | 79-83 °C[1] |
| Optical Activity | [α]20/D −23°, c = 2 in acetic acid | [α]20/D -24.0 to -27.0°, c=2 in acetic acid |
| Isotopic Purity | ≥ 99 atom % D | Not Applicable |
| Solubility | Soluble in methanol, DMSO | Soluble in methanol, DMSO |
Experimental Protocols
The synthesis of N-(tert-Butoxycarbonyl)-L-alanine-d3 is a two-step process. First, the deuterated amino acid L-alanine-3,3,3-d3 is synthesized. This is followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Synthesis of L-alanine-3,3,3-d3
A common method for the synthesis of deuterated L-alanine is the reductive amination of a deuterated pyruvate (B1213749) precursor.
Materials:
-
Sodium pyruvate-d3
-
Ammonium (B1175870) chloride (NH4Cl)
-
L-alanine dehydrogenase (or a whole-cell biocatalyst expressing the enzyme)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Phosphate (B84403) buffer (pH ~7.5)
-
Diethyl ether
-
Ethanol
Procedure:
-
In a reaction vessel, dissolve sodium pyruvate-d3 and a molar excess of ammonium chloride in a phosphate buffer.
-
Add L-alanine dehydrogenase and a catalytic amount of NADH to the solution.
-
The reaction mixture is stirred at room temperature for 24-48 hours, and the progress of the reaction is monitored by TLC or NMR.
-
Upon completion, the enzyme is removed by precipitation (e.g., by adding cold ethanol) and centrifugation.
-
The supernatant is concentrated under reduced pressure.
-
The resulting crude L-alanine-3,3,3-d3 is purified by recrystallization from a water/ethanol mixture.
-
The final product is dried under vacuum.
N-(tert-Butoxycarbonyl) Protection of L-alanine-3,3,3-d3
This procedure is adapted from the standard method for Boc protection of amino acids.
Materials:
-
L-alanine-3,3,3-d3
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)2O)
-
Triethylamine (B128534) (TEA) or Sodium Hydroxide (B78521) (NaOH)
-
Dioxane and water (or another suitable solvent system)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid (HCl) or Potassium hydrogen sulfate (B86663) (KHSO4) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve L-alanine-3,3,3-d3 in a mixture of dioxane and water.
-
Add triethylamine or sodium hydroxide to the solution to adjust the pH to approximately 10.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate to the solution portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)2O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl or KHSO4 solution.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure N-(tert-Butoxycarbonyl)-L-alanine-d3 as a white solid.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to be simplified compared to the non-deuterated compound. The characteristic doublet for the methyl protons (around 1.4 ppm) will be absent. The remaining signals will be for the methine proton of the alanine (B10760859) backbone, the NH proton, and the protons of the tert-butyl group.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the deuterated methyl carbon (CD3), which will appear as a multiplet due to C-D coupling and will be shifted slightly upfield compared to the CH3 signal in the non-deuterated compound.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will be observed at an m/z corresponding to the molecular weight of the deuterated compound (192.23 for [M]+). This mass shift of +3 Da compared to the non-deuterated analogue is a key feature for its use as an internal standard.
Applications in Research and Drug Development
The primary utility of N-(tert-Butoxycarbonyl)-L-alanine-d3 lies in its isotopic label, which makes it a valuable tool in various scientific disciplines.
-
Metabolic Studies: Deuterated amino acids are used as tracers to study metabolic pathways in vivo and in vitro. By introducing N-(tert-Butoxycarbonyl)-L-alanine-d3 (after deprotection) into a biological system, researchers can track the incorporation of the deuterated alanine into proteins and its conversion into other metabolites using mass spectrometry.
-
Quantitative Proteomics: In stable isotope labeling with amino acids in cell culture (SILAC), deuterated amino acids are used as internal standards for the accurate quantification of proteins. N-(tert-Butoxycarbonyl)-L-alanine-d3 can be used to synthesize deuterated peptides that serve as internal standards in targeted proteomics assays.
-
Pharmacokinetic Studies: Deuterium labeling can alter the metabolic rate of a drug molecule (the kinetic isotope effect). While the deuteration is on the methyl group of alanine, incorporating this labeled amino acid into a peptide therapeutic could subtly alter its metabolic profile, potentially leading to improved pharmacokinetic properties.
-
Structural Biology: Deuterium is "silent" in ¹H-NMR spectroscopy. Selectively incorporating deuterated amino acids like L-alanine-d3 into a protein can help simplify complex NMR spectra, aiding in the determination of protein structure and dynamics.
Logical and Experimental Workflows
The following diagrams illustrate the synthetic pathway and a typical experimental workflow for the use of N-(tert-Butoxycarbonyl)-L-alanine-d3.
References
Navigating the Isotopic Landscape: A Technical Guide to the Purity of Boc-L-Ala-OH-d3
For researchers, scientists, and professionals in drug development, the precise isotopic enrichment of deuterated compounds is paramount for applications ranging from metabolic tracing to pharmacokinetic studies. This in-depth technical guide provides a comprehensive overview of the isotopic purity of N-tert-Butoxycarbonyl-L-alanine-d3 (Boc-L-Ala-OH-d3), including quantitative data, detailed experimental protocols for its determination, and a workflow for analysis.
The use of stable isotope-labeled compounds, such as this compound, offers a powerful tool in drug discovery and development. The incorporation of deuterium (B1214612) can subtly alter metabolic pathways, and accurate knowledge of the isotopic distribution is crucial for the interpretation of experimental results. This guide serves as a practical resource for ensuring the quality and consistency of this critical reagent.
Quantitative Analysis of Isotopic Purity
The isotopic purity of this compound is a key quality attribute. Commercially available sources typically provide high levels of deuterium enrichment. The following table summarizes representative data for deuterated Boc-Ala-OH.
| Supplier Reference | Compound Name | Isotopic Enrichment (atom % D) | Chemical Purity |
| CDN Isotopes | L-Alanine-3,3,3-d3-N-t-BOC | 99 atom % D[1] | Not specified |
| MedChemExpress | D-Alanine-3,3,3-N-t-Boc-d3 | 99.90%[2] | 98.2%[2] |
Note: Data for the D-enantiomer from MedChemExpress is included as a relevant example of achievable isotopic enrichment and chemical purity for this class of compounds.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound predominantly relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Mass Spectrometry (MS) Protocol
High-resolution mass spectrometry (HR-MS) is a rapid and sensitive method for determining the isotopic distribution of a deuterated compound by analyzing the relative abundance of its hydrogen/deuterium (H/D) isotopologs.[4]
Objective: To determine the isotopic enrichment of this compound by quantifying the relative intensities of the molecular ions corresponding to the d0, d1, d2, and d3 species.
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is recommended.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
MS Analysis:
-
Set the ESI source to positive or negative ion mode. For this compound, negative ion mode may be preferred to observe the [M-H]⁻ ion.
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire full-scan mass spectra over a relevant m/z range that includes the expected molecular ions for the unlabeled (d0) and deuterated (d3) forms of Boc-L-Ala-OH.
-
Expected [M-H]⁻ for unlabeled Boc-L-Ala-OH: m/z 188.0928
-
Expected [M-H]⁻ for this compound: m/z 191.1115
-
-
Ensure sufficient resolution to distinguish between the different isotopologs.
Data Analysis:
-
Identify the peaks corresponding to the monoisotopic masses of the d0, d1, d2, and d3 isotopologs.
-
Measure the integrated peak intensities for each isotopolog.
-
Calculate the isotopic purity (atom % D) using the following formula:
Where I_dx is the intensity of the peak corresponding to the dx isotopolog.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
¹H and ²H NMR spectroscopy provide detailed information about the sites and extent of deuteration.
Objective: To confirm the position of deuterium labeling and quantify the isotopic enrichment of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a deuterated solvent that does not have signals overlapping with the analyte signals (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of an internal standard with a signal in a clear region of the spectrum for quantitative analysis.
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
The absence or significant reduction of the signal corresponding to the methyl protons (around 1.4 ppm for the non-deuterated compound) will indicate successful deuteration at the methyl group.
-
Integrate the residual proton signal at the deuterated position and compare it to the integral of a non-deuterated proton signal within the molecule (e.g., the methine proton of the alanine (B10760859) backbone) or the internal standard to quantify the level of deuteration.
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
A signal in the region corresponding to the methyl group will confirm the presence and location of the deuterium atoms.
-
The integral of this signal can be used for quantitative assessment of the deuterium content.
Workflow for Isotopic Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive analysis of the isotopic purity of this compound.
This comprehensive approach, combining both mass spectrometry and NMR spectroscopy, provides a robust and reliable determination of the isotopic purity of this compound, ensuring its suitability for demanding research and development applications.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Deuterated Amino Acids in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Deuterated amino acids, stable isotopes of amino acids where one or more hydrogen atoms are replaced by deuterium (B1214612), have become indispensable tools in modern scientific research. This substitution provides a subtle yet powerful means to probe complex biological processes without significantly altering the system's biochemistry. This technical guide provides a comprehensive overview of the core applications of deuterated amino acids, with a focus on their use in mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and as metabolic tracers. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate their practical application in a research setting.
Mass Spectrometry-Based Quantitative Proteomics
One of the most prominent applications of deuterated amino acids is in quantitative proteomics, particularly in a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). SILAC allows for the accurate comparison of protein abundance between different cell populations.
In a typical SILAC experiment, one population of cells is grown in a medium containing normal ("light") amino acids, while another population is cultured in a medium containing "heavy" amino acids, such as deuterated leucine.[1] After a sufficient number of cell divisions, the heavy amino acids are fully incorporated into the proteome of the second cell population.[1] The two cell populations can then be subjected to different experimental conditions, and their lysates are combined for analysis by mass spectrometry.
Since deuterated amino acids are chemically identical to their light counterparts, they co-elute during liquid chromatography.[2] However, they are distinguishable by their mass-to-charge ratio in the mass spectrometer. The relative peak intensities of the light and heavy isotopic forms of a peptide directly correspond to the relative abundance of the protein in the two cell populations.[3]
A potential consideration when using deuterated amino acids in LC-MS is the "isotope effect" on retention time, where the deuterated compound may elute slightly earlier than its non-deuterated counterpart.[4] This can be mitigated by placing deuterium atoms away from hydrophobic regions of the molecule.[2]
Quantitative Data: Impact of Deuteration on Chromatographic Retention Time
The substitution of hydrogen with deuterium can lead to a measurable shift in chromatographic retention time. The magnitude of this shift is influenced by the number and position of deuterium atoms, as well as the chromatographic conditions.
| Separation Technique | Labeled Peptides Compared | Median Retention Time Shift (seconds) | Reference |
| UHPLC-ESI-MS/MS | Light vs. Intermediate | 2.0 | [5] |
| UHPLC-ESI-MS/MS | Light vs. Heavy | 2.9 | [5] |
| CZE-ESI-MS/MS | Light vs. Intermediate | 0.18 | [5] |
| CZE-ESI-MS/MS | Light vs. Heavy | 0.12 | [5] |
Experimental Protocol: Quantitative Proteomics using SILAC with Deuterated Leucine
This protocol outlines the key steps for a SILAC experiment to compare protein abundance between a control and a treated cell population using deuterated leucine.
Materials:
-
SILAC-grade cell culture medium lacking L-leucine
-
"Light" L-leucine
-
"Heavy" deuterated L-leucine (e.g., L-Leucine-d3)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Cell line of interest
-
Cell lysis buffer with protease inhibitors
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
Cell Adaptation (Adaptation Phase):
-
Culture two populations of cells in parallel.
-
For the "light" population, supplement the SILAC medium with normal L-leucine.
-
For the "heavy" population, supplement the SILAC medium with deuterated L-leucine.
-
Passage the cells for at least five doublings to ensure complete incorporation of the labeled amino acid.[6] The degree of incorporation can be verified by mass spectrometry.[1]
-
-
Experimental Treatment (Experimental Phase):
-
Once full incorporation is confirmed, apply the experimental treatment to one of the cell populations (e.g., drug treatment), while the other serves as a control.[1]
-
-
Cell Lysis and Protein Extraction:
-
Harvest both cell populations.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration in each lysate.
-
-
Sample Pooling and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the protein mixture into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant) to identify peptides and proteins.
-
The software will quantify the intensity ratios of heavy to light peptide pairs to determine the relative abundance of each protein between the two samples.
-
Visualization: SILAC Experimental Workflow
Caption: Workflow for quantitative proteomics using SILAC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuteration is a powerful technique in NMR spectroscopy for studying the structure and dynamics of large proteins.[2] The substitution of protons with deuterons simplifies complex spectra and reduces spectral crowding, as deuterium is effectively "silent" in ¹H-NMR experiments.[2]
By selectively deuterating specific amino acid types or regions within a protein, the number of proton signals is reduced, leading to better-resolved spectra.[2] This spectral simplification aids in the unambiguous assignment of NMR signals to specific amino acid residues.[2] Furthermore, deuterium NMR relaxation studies can provide detailed information about the motion of amino acid side chains within a protein.[2]
Experimental Protocol: Protein Production and Sample Preparation for NMR Analysis
This protocol describes the production of a highly deuterated protein in E. coli for NMR studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the gene of interest
-
LB medium
-
M9 minimal medium components
-
Deuterium oxide (D₂O, 99.9%)
-
¹⁵N-labeled ammonium (B1175870) chloride and ¹³C-labeled glucose (if required)
-
IPTG (for induction)
-
Buffer for protein purification
-
NMR buffer (containing D₂O)
Procedure:
-
Adaptation to Deuterated Medium:
-
Large-Scale Culture and Induction:
-
Inoculate a large volume of D₂O-based M9 medium (supplemented with ¹⁵N and/or ¹³C sources if needed) with the adapted culture.
-
Grow the cells at 37°C to an A₆₀₀ of ~0.8-0.9.
-
Induce protein expression by adding IPTG.
-
Continue to grow the cells for several hours to allow for protein expression.
-
-
Cell Harvest and Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the protein of interest using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
-
NMR Sample Preparation:
-
Exchange the purified protein into the final NMR buffer, which should be prepared with D₂O.
-
Concentrate the protein to the desired concentration for NMR analysis (typically 0.3-0.5 mM for proteins).[7]
-
Transfer the sample to a clean NMR tube.
-
Visualization: Spectral Simplification in NMR
Caption: How selective deuteration simplifies NMR spectra.
Tracing Metabolic Pathways
Deuterated amino acids are excellent tracers for studying metabolic pathways both in vivo and in vitro.[2] By introducing a deuterated amino acid into a biological system, researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites.[2] This approach is particularly useful for determining protein turnover rates and elucidating complex metabolic networks.[2]
Heavy water (D₂O) can also be used to label non-essential amino acids in situ, as deuterium is incorporated into these amino acids during their biosynthesis.[8]
Quantitative Data: Protein Turnover Rates Determined by D₂O Labeling
The half-life of proteins can be determined by monitoring the rate of deuterium incorporation over time.
| Protein | Gene | Half-life (days) | Reference |
| Albumin | Alb | 2.5 | [9] |
| Apolipoprotein A-I | Apoa1 | 0.5 | [9] |
| Fibrinogen alpha chain | Fga | 1.1 | [9] |
Experimental Protocol: In-Cell Protein Turnover Analysis using D₂O Labeling
This protocol provides a generalized workflow for measuring proteome-wide protein turnover rates in cell culture using D₂O labeling.
Materials:
-
Cell culture medium
-
Heavy water (D₂O)
-
Cultured cells
-
Cell lysis buffer
-
Reagents for protein digestion
-
LC-MS/MS system
Procedure:
-
D₂O Labeling:
-
Culture cells to the desired confluency.
-
Replace the normal medium with a medium containing a known percentage of D₂O (e.g., 4-8%).
-
Collect cell samples at various time points after the introduction of the D₂O-containing medium.
-
-
Protein Extraction and Digestion:
-
Lyse the cells collected at each time point.
-
Quantify the protein concentration in each lysate.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures from each time point by LC-MS/MS.
-
-
Data Analysis:
-
Identify peptides and proteins using a database search algorithm.
-
Determine the rate of deuterium incorporation for each peptide over time by analyzing the isotopic distribution of the peptide's mass spectrum.
-
Calculate the protein turnover rate (synthesis rate constant) by fitting the deuterium incorporation data to a kinetic model.
-
Visualization: Metabolic Tracing Workflow
Caption: General workflow for metabolic tracing experiments.
Elucidating Enzyme Mechanisms and Drug Metabolism
The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a change in the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE).[10] In drug development, the KIE is strategically employed to enhance the pharmacokinetic profiles of therapeutic agents by slowing their metabolic degradation.[10]
By deuterating specific sites on a drug molecule that are susceptible to metabolic cleavage by enzymes like cytochrome P450, the rate of metabolism can be reduced, leading to a longer half-life and improved therapeutic efficacy.[11] The KIE is a valuable tool for studying enzyme mechanisms, as a significant KIE can indicate that C-H bond cleavage is the rate-determining step of the reaction.[12]
Quantitative Data: Kinetic Isotope Effects in Drug Metabolism
The KIE is expressed as the ratio of the reaction rate of the non-deuterated compound (kH) to the deuterated compound (kD). A KIE greater than 2 is generally considered significant.[11]
| Enzyme / Reaction | Substrate | kH/kD | Reference |
| Cytochrome P450 | Deuterated Morphine | 2-10 | [10] |
| D-Amino Acid Oxidase | [2-D]D-alanine | 9.1 ± 1.5 (at low pH) | [13] |
| Aldehyde Oxidase | Deuterated Drug Candidates | Varies | [14] |
Visualization: The Kinetic Isotope Effect
Caption: Principle of the kinetic isotope effect.
Conclusion
Deuterated amino acids are versatile and powerful tools with broad applications in biological and biomedical research. From quantifying proteome-wide changes and elucidating protein structure and dynamics to tracing metabolic pathways and optimizing drug metabolism, the applications of these isotopically labeled building blocks continue to expand. As analytical technologies become more sensitive and synthetic methodologies more advanced, the importance of deuterated amino acids in advancing our understanding of complex biological systems is poised to grow even further.
References
- 1. mdpi.com [mdpi.com]
- 2. Protein turnover models for LC–MS data of heavy water metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nmr-bio.com [nmr-bio.com]
- 8. pnas.org [pnas.org]
- 9. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Portico [access.portico.org]
- 12. epfl.ch [epfl.ch]
- 13. d-nb.info [d-nb.info]
- 14. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Deuterium Labeling: A Technical Guide to Boc-L-Ala-OH-d3 in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of therapeutic peptide development, achieving metabolic stability and favorable pharmacokinetic profiles is a paramount challenge. The strategic incorporation of stable isotopes, specifically deuterium (B1214612), into amino acid building blocks offers a potent solution. This technical guide provides an in-depth exploration of the benefits, applications, and methodologies associated with the use of N-α-(tert-Butoxycarbonyl)-L-alanine-d3 (Boc-L-Ala-OH-d3) in solid-phase peptide synthesis (SPPS). By replacing the three hydrogen atoms on the β-carbon of alanine (B10760859) with deuterium, researchers can leverage the kinetic isotope effect to significantly enhance the in vivo stability and overall therapeutic potential of peptide-based drug candidates. This guide presents the underlying principles, experimental considerations, and practical protocols for the effective utilization of this valuable synthetic tool.
The Core Principle: The Kinetic Isotope Effect and Its Implications
The fundamental advantage of substituting hydrogen with deuterium lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium. Consequently, reactions that involve the cleavage of a C-H bond at the site of deuteration will proceed at a slower rate.[1] In the context of peptide therapeutics, this has profound implications for metabolic stability.
Many metabolic degradation pathways, particularly those mediated by cytochrome P450 enzymes, involve the abstraction of a hydrogen atom as a rate-limiting step. By introducing deuterium at susceptible positions, such as the β-carbon of alanine, the rate of enzymatic degradation can be significantly reduced.[2] This leads to a cascade of benefits that are highly desirable in drug development.
Key Benefits of Incorporating this compound:
-
Enhanced Metabolic Stability: The primary benefit is a slower rate of metabolism by liver enzymes, leading to a longer in vivo half-life of the peptide.[2]
-
Improved Pharmacokinetic Profile: A longer half-life can lead to more consistent plasma concentrations, potentially reducing dosing frequency and improving patient compliance.[2]
-
Increased Enzymatic Resistance: Peptides containing deuterated amino acids exhibit greater resistance to degradation by various proteases.[1]
-
Potential for Reduced Toxicity: By slowing metabolism, the formation of potentially toxic metabolites may be reduced.[1]
-
Minimal Structural Perturbation: The substitution of hydrogen with deuterium is a subtle modification that generally does not alter the peptide's conformation or its affinity for its biological target.
Quantitative Data: Expected Impact of Deuteration
While specific quantitative data for the direct comparison of peptides synthesized with this compound versus its non-deuterated counterpart is not extensively available in the public domain, the well-established principles of the kinetic isotope effect allow for the extrapolation of expected improvements. The following tables summarize the anticipated quantitative impact based on studies of deuterated molecules and peptides.
Table 1: Expected Impact of Alanine-d3 Incorporation on Peptide Pharmacokinetics
| Parameter | Standard Peptide (with L-Ala) | Deuterated Peptide (with L-Ala-d3) | Anticipated Fold-Improvement |
| In Vivo Half-life (t½) | Variable (minutes to hours) | Expected to be longer | 1.5x - 5x |
| Metabolic Clearance (CL) | High | Expected to be lower | 1.5x - 5x reduction |
| Mean Residence Time (MRT) | Shorter | Expected to be longer | 1.5x - 5x |
Note: The anticipated fold-improvement is an estimation based on general findings for deuterated pharmaceuticals and may vary significantly depending on the specific peptide sequence and its primary route of metabolism.
Table 2: Expected Impact on Enzymatic Stability
| Enzyme Class | Standard Peptide (with L-Ala) | Deuterated Peptide (with L-Ala-d3) |
| Cytochrome P450 | Susceptible to oxidation at the alanine side chain | Significantly reduced rate of oxidation |
| Peptidases | Susceptible to cleavage at or near the alanine residue | Increased resistance to proteolytic cleavage |
Experimental Protocols: Solid-Phase Peptide Synthesis with this compound
The incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) follows the standard Boc-SPPS workflow. However, due to the slightly increased steric bulk of the deuterated methyl group, certain optimizations may be beneficial to ensure high coupling efficiency.
Materials and Reagents
-
This compound
-
SPPS Resin (e.g., Merrifield, PAM, or MBHA resin)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Diethyl ether
General Boc-SPPS Protocol
This protocol outlines the manual synthesis of a peptide incorporating this compound.
-
Resin Swelling: Swell the chosen resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Perform the main deprotection with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM, followed by isopropanol, and then DMF.
-
-
Neutralization:
-
Wash the resin with DMF.
-
Treat the resin with a 5-10% DIEA in DMF solution for 5-10 minutes.
-
Wash the resin with DMF.
-
-
Amino Acid Coupling (this compound):
-
Dissolve this compound (3 equivalents relative to resin substitution) and a coupling agent such as HBTU (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours.
-
Optimization Note: Due to the potential for slightly slower reaction kinetics, it is recommended to monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), extend the coupling time by an additional hour or perform a second coupling with a freshly prepared activated amino acid solution.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin thoroughly with DCM and dry under vacuum.
-
Treat the resin with anhydrous HF or TFMSA in the presence of appropriate scavengers at 0°C for 1-2 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Filter and lyophilize the crude peptide.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.[1]
Mandatory Visualizations
Logical Flow of Benefits
Caption: Logical pathway from incorporation to improved therapeutic properties.
Experimental Workflow for Boc-SPPS
Caption: A generalized workflow for Boc-SPPS incorporating this compound.
Conclusion
The use of this compound in peptide synthesis represents a sophisticated and effective strategy for overcoming the inherent metabolic instability of many peptide-based drug candidates. By leveraging the kinetic isotope effect, researchers can rationally design peptides with enhanced pharmacokinetic properties without compromising their biological activity. While the synthesis follows standard Boc-SPPS protocols, careful monitoring of coupling reactions is advisable. The strategic application of deuterium labeling, as exemplified by this compound, is a valuable tool in the arsenal (B13267) of medicinal chemists and drug developers, paving the way for the next generation of more robust and effective peptide therapeutics.
References
Commercial Suppliers and Technical Guide for Boc-L-Ala-OH-d3
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, N-tert-Butoxycarbonyl-L-alanine-d3 (Boc-L-Ala-OH-d3), often cataloged as its d4 analogue, serves as a critical building block in peptide synthesis and as an internal standard for mass spectrometry-based applications. This technical guide provides an overview of commercial suppliers, available quantitative data, and a representative experimental protocol for its use in solid-phase peptide synthesis (SPPS).
Commercial Availability and Specifications
This compound is most commonly available from commercial suppliers as N-tert-Boc-L-alanine-d4 (CAS Number: 714964-61-1). The following table summarizes the quantitative data available from various suppliers. It is important to note that detailed specifications are often provided in lot-specific Certificates of Analysis, which should be requested from the supplier.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Assay | Isotopic Purity |
| BOC Sciences | N-tert-Boc-L-alanine-[d4] | 714964-61-1 | C₈H₁₁D₄NO₄ | 193.24 | 95% by HPLC[] | 98 atom % D[] |
| Santa Cruz Biotechnology | N-tert-Boc-L-alanine-D4 | 714964-61-1 | C₈H₁₁D₄NO₄ | 193.23 | Not specified | Not specified |
| Alfa Chemistry | N-tert-Boc-L-alanine-d4 | 714964-61-1 | C₈H₁₁D₄NO₄ | 193.23 | Not specified | Not specified |
| Dove Research & Analytics | N-tert-Boc-L-alanine-D4 | Not specified | Not specified | Not specified | Not specified | Not specified |
Applications in Research and Development
Deuterated amino acids like this compound are primarily used in two key areas:
-
Peptide Synthesis: As a building block in the synthesis of peptides. The incorporation of stable isotopes can aid in the structural analysis of peptides by NMR or mass spectrometry.
-
Internal Standards: In quantitative analysis by mass spectrometry (e.g., LC-MS), deuterated analogues of endogenous molecules are ideal internal standards due to their similar chemical and physical properties but distinct mass.
Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for manual solid-phase peptide synthesis using Boc-protected amino acids, including this compound. This protocol is based on established Boc-SPPS chemistry.
Materials and Reagents:
-
Merrifield or PAM resin
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)
-
Anhydrous Hydrogen Fluoride (HF) for cleavage (Requires specialized equipment and safety precautions)
-
Scavengers (e.g., p-cresol, anisole)
-
Diethyl ether
Protocol Steps:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and then DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-amino acid (e.g., this compound) and a coupling agent (like HBTU/HOBt) in DMF.
-
Add DIEA to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Boc deprotection (Step 2).
-
Cleavage and Deprotection of Side Chains:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous HF containing scavengers at 0°C for 1 hour.
-
Evaporate the HF.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the precipitate with diethyl ether to remove scavengers and cleaved protecting groups.
-
Dissolve the crude peptide in an appropriate aqueous buffer and purify by reverse-phase HPLC.
-
Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathways and Logical Relationships
The use of this compound does not directly pertain to a biological signaling pathway but rather to a chemical synthesis workflow. The logical relationship in its application is a stepwise process of deprotection and coupling to build a peptide chain on a solid support.
Caption: Logical flow of a single coupling step in Boc-SPPS.
References
Navigating the Landscape of Boc-L-Alanine-d3: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
Section 1: Chemical and Physical Properties
A foundational understanding of the physicochemical properties of Boc-L-Ala-OH is paramount for its safe handling and effective use in experimental design. The following table summarizes key quantitative data for the non-deuterated compound.
| Property | Value | Reference |
| Synonyms | N-(tert-Butoxycarbonyl)-L-alanine, Boc-L-Ala-OH | [1][2] |
| CAS Number | 15761-38-3 | [1][2] |
| Molecular Formula | C₈H₁₅NO₄ | [2] |
| Molecular Weight | 189.21 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 78 - 85 °C | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Optical Rotation | [a]20/D = -25 ± 2º, c=1 in acetic acid | [2] |
Section 2: Safety and Hazard Information
According to available Safety Data Sheets (SDS), Boc-L-Ala-OH is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4] However, standard laboratory safety protocols should always be observed.
Hazard Identification and Precautionary Measures
While not meeting the criteria for GHS hazard classification, prudent laboratory practice dictates the use of personal protective equipment (PPE).[3][4]
| Precautionary Measure | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or OSHA's 29 CFR 1910.133. |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Respiratory Protection | Respiratory protection is not required. Where protection from nuisance levels of dusts are desired, use type N95 (US) or type P1 (EN 143) dust masks. |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday. |
First Aid Measures
In the event of exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| If Inhaled | If breathed in, move person into fresh air. If not breathing, give artificial respiration. |
| In Case of Skin Contact | Wash off with soap and plenty of water. |
| In Case of Eye Contact | Flush eyes with water as a precaution. |
| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Section 3: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity and stability of Boc-L-Ala-OH-d3.
| Condition | Recommendation |
| Safe Handling | Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C.[2] |
| Incompatible Materials | Strong oxidizing agents.[1] |
Section 4: Experimental Protocols and Applications
Boc-L-Ala-OH is a vital building block in peptide synthesis, primarily utilized for the temporary protection of the α-amino group of alanine.[2][5] This allows for the controlled, stepwise addition of amino acids to a growing peptide chain.
Role in Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group is stable under a variety of coupling conditions but can be readily cleaved with moderate acids, such as trifluoroacetic acid (TFA), to allow for the next coupling step.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-protected amino acids.
Logical Flow of Boc Protection and Deprotection
The utility of the Boc group lies in its orthogonal nature to other protecting groups used in peptide synthesis, allowing for selective removal without affecting other parts of the molecule.
Caption: The logical cycle of Boc protection and deprotection in peptide synthesis.
Section 5: Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[1] It is essential to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Conclusion
While this compound lacks specific safety data, the extensive information available for its non-deuterated counterpart provides a solid foundation for its safe handling and use. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely incorporate this valuable deuterated amino acid into their synthetic and developmental workflows. Standard laboratory precautions, including the use of appropriate personal protective equipment and adherence to proper storage and disposal protocols, remain the cornerstone of a safe research environment.
References
A Technical Guide to the Core Differences Between Boc-L-Ala-OH and Boc-L-Ala-OH-d3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug development, the use of protected amino acids is fundamental. Among these, N-(tert-butoxycarbonyl)-L-alanine (Boc-L-Ala-OH) is a ubiquitous building block. A subtle yet powerful modification to this molecule, the introduction of deuterium (B1214612) atoms to create Boc-L-Ala-OH-d3, offers significant advantages, particularly in pharmacokinetic and metabolic studies. This technical guide provides an in-depth exploration of the core differences between these two compounds, detailing their properties, synthesis, and applications, with a focus on the practical implications for research and development.
Comparative Physicochemical Properties
The primary physical difference between Boc-L-Ala-OH and its deuterated analog lies in their molecular weight, a direct consequence of replacing three hydrogen atoms with deuterium. This mass shift is the cornerstone of their differential application, particularly in mass spectrometry-based analytical methods. While many other physical properties are expected to be similar, slight variations may exist.
| Property | Boc-L-Ala-OH | This compound |
| CAS Number | 15761-38-3[1][2][3][4] | 161602-47-7[5] |
| Molecular Formula | C₈H₁₅NO₄[2][3][4] | C₈H₁₂D₃NO₄[5] |
| Molecular Weight | 189.21 g/mol [1][3] | 192.23 g/mol [5] |
| Melting Point | 79-83 °C[6][7][8] | Not available |
| Appearance | White to off-white crystalline powder[2] | Not available |
| Optical Rotation | [α]20/D -25±1°, c = 2% in acetic acid[8] | Not available |
The Significance of Deuterium Labeling
The substitution of hydrogen with its heavier, stable isotope, deuterium, introduces a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This seemingly minor change gives rise to the Kinetic Isotope Effect (KIE), a phenomenon with profound implications in drug development.[9] The enzymatic cleavage of C-H bonds is often a rate-limiting step in the metabolism of xenobiotics. By replacing hydrogens at metabolically vulnerable positions with deuterium, the rate of metabolism at that site can be significantly reduced.[9]
This "metabolic switching" can lead to:
-
Increased Drug Half-Life: Slower metabolism prolongs the drug's circulation time.[9]
-
Enhanced Efficacy: Maintaining therapeutic concentrations for longer durations can improve the drug's overall effectiveness.
-
Reduced Toxicity: Deuteration can minimize the formation of potentially harmful metabolites.
Synthesis and Experimental Protocols
Synthesis of Boc-L-Ala-OH
The synthesis of Boc-L-Ala-OH is a standard procedure in organic chemistry, typically involving the reaction of L-alanine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions.
Experimental Protocol: Boc Protection of L-Alanine
-
Dissolution: Dissolve L-alanine in a mixture of water and an organic solvent such as acetone (B3395972) or tetrahydrofuran (B95107) (THF).[1][10]
-
Basification: Add a base, such as triethylamine (B128534) (Et₃N) or sodium hydroxide (B78521) (NaOH), to the solution to deprotonate the amino group of L-alanine, making it nucleophilic.[10]
-
Addition of (Boc)₂O: Slowly add di-tert-butyl dicarbonate to the reaction mixture. The reaction is typically stirred for several hours at room temperature.[1]
-
Work-up: After the reaction is complete, the organic solvent is often removed under reduced pressure. The aqueous solution is then acidified (e.g., with dilute HCl) to a pH of 2-3.[10]
-
Extraction: The product, Boc-L-Ala-OH, is extracted from the acidic aqueous solution using an organic solvent like ethyl acetate.[10]
-
Purification: The combined organic extracts are washed, dried, and the solvent is evaporated to yield the final product, which can be further purified by crystallization.
Synthesis of this compound
The synthesis of this compound first requires the preparation of deuterated L-alanine (L-alanine-d3). Various methods exist for the deuteration of amino acids, including catalytic exchange reactions. One approach involves the use of a platinum-on-carbon (Pt/C) catalyst in the presence of deuterium oxide (D₂O) at elevated temperatures.[11]
Conceptual Synthesis Pathway for this compound
-
Deuteration of L-Alanine: L-alanine is subjected to a hydrogen-deuterium exchange reaction to produce L-alanine-d3. This can be achieved through methods like Pt/C-catalyzed exchange in D₂O.[11]
-
Boc Protection: The resulting L-alanine-d3 is then protected with a Boc group using the same protocol as for the non-deuterated analog, yielding this compound.
Applications in Research and Drug Development
Boc-L-Ala-OH: A Staple in Peptide Synthesis
Boc-L-Ala-OH is a fundamental building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1] The Boc group serves as a temporary protecting group for the α-amino group of alanine, preventing self-polymerization and allowing for the controlled, sequential addition of amino acids to a growing peptide chain.[1] Its removal is typically achieved under acidic conditions, which do not affect many common side-chain protecting groups, providing an orthogonal protection strategy.[1]
This compound: A Tool for Mechanistic and Pharmacokinetic Studies
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). In pharmacokinetic studies, a known amount of the deuterated standard is added to biological samples (e.g., plasma or urine) containing the non-deuterated drug. Because the deuterated and non-deuterated compounds are chemically identical, they exhibit the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer. However, they are distinguishable by their mass-to-charge ratio (m/z). By comparing the peak area of the analyte to that of the internal standard, precise and accurate quantification can be achieved, correcting for any sample loss or matrix effects.[12]
Experimental Protocol: In Vivo Pharmacokinetic Study in a Rodent Model
-
Dosing: Administer the non-deuterated therapeutic agent (containing an L-alanine moiety) to a cohort of laboratory animals (e.g., rats) via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: At predetermined time points, collect blood samples from the animals.
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Sample Preparation:
-
To a known volume of plasma, add a precise amount of the internal standard solution (this compound or a deuterated version of the final drug product).
-
Perform a protein precipitation step (e.g., with acetonitrile) to remove larger biomolecules.
-
Centrifuge the samples and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
Separate the analyte and internal standard from other matrix components using a suitable chromatography method.
-
Detect and quantify the analyte and the internal standard using tandem mass spectrometry.
-
-
Data Analysis:
-
Calculate the concentration of the therapeutic agent in each sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Plot the plasma concentration versus time to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Conclusion
While Boc-L-Ala-OH is an indispensable tool for the construction of peptides, its deuterated counterpart, this compound, provides a critical analytical advantage. The key difference lies not in their chemical reactivity in synthesis but in their mass, which allows this compound to serve as an ideal internal standard for highly sensitive and accurate quantification in complex biological matrices. For researchers in drug discovery and development, understanding the distinct roles of these two compounds is essential for robust peptide synthesis and rigorous pharmacokinetic evaluation.
References
- 1. Boc-L-Ala-OH | 15761-38-3 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. peptide.com [peptide.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. N-(tert-Butoxycarbonyl)-L-alanine | CAS#:15761-38-3 | Chemsrc [chemsrc.com]
- 7. N-(tert-Butoxycarbonyl)-L-alanine | 15761-38-3 [amp.chemicalbook.com]
- 8. N-(tert-Butoxycarbonyl)-L-alanine | 15761-38-3 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 11. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to Stable Isotope Labeling with Amino Acids (SILAC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), a powerful metabolic labeling technique for quantitative proteomics. Developed for accurate protein quantification, SILAC has become a cornerstone in studying cellular processes, signaling pathways, and the effects of drug compounds.[1][2] This document details the core principles of SILAC, provides in-depth experimental protocols, presents quantitative data in a clear format, and visualizes key workflows and pathways.
Core Principles of SILAC
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that allows for the accurate comparison of protein abundance between different cell populations.[1][2] The fundamental principle involves replacing standard ("light") amino acids in cell culture media with non-radioactive, stable isotope-labeled ("heavy") counterparts.[1][2][3] As cells grow and divide, these heavy amino acids are incorporated into newly synthesized proteins.[1][3]
Typically, two populations of cells are cultured in parallel: one in a "light" medium containing natural amino acids and the other in a "heavy" medium with labeled essential amino acids, most commonly lysine (B10760008) (K) and arginine (R).[1][4] Trypsin, the enzyme routinely used to digest proteins into peptides for mass spectrometry analysis, cleaves specifically at the C-terminus of lysine and arginine residues. This ensures that the vast majority of resulting peptides will contain at least one labeled amino acid, making them detectable by the mass spectrometer.[1]
After a sufficient number of cell divisions (typically at least five), the proteome of the "heavy" cell population becomes fully labeled.[2][4][5] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Following treatment, the cell populations are combined at a 1:1 ratio.[1][6] This early-stage mixing is a key advantage of SILAC, as it minimizes experimental variability that can be introduced during sample processing steps like cell lysis, protein extraction, and digestion.[4][7]
The combined protein mixture is then digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).[4][5] Since the heavy and light peptides are chemically identical, they co-elute during chromatography. However, they are distinguishable in the mass spectrometer due to their mass difference. The relative abundance of a protein between the two samples is determined by comparing the signal intensities of the heavy and light peptide pairs.[3][4]
Experimental Protocols
This section provides detailed methodologies for the key stages of a SILAC experiment, from cell culture to data analysis.
Cell Culture and Metabolic Labeling
Objective: To achieve complete incorporation of stable isotope-labeled amino acids into the cellular proteome.
Materials:
-
Cell line of interest
-
SILAC-grade Dulbecco's Modified Eagle's Medium (DMEM) or RPMI 1640, deficient in L-lysine and L-arginine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-lysine and L-arginine
-
"Heavy" L-lysine (e.g., ¹³C₆-¹⁵N₂) and L-arginine (e.g., ¹³C₆-¹⁵N₄)
-
Standard cell culture reagents and equipment (flasks, incubators, etc.)
Protocol:
-
Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the amino acid-deficient base medium with either light or heavy lysine and arginine, respectively. Add dFBS and other necessary supplements.
-
Cell Adaptation: Culture the cells in both "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.[1][2][4][5] The doubling time of the cell line will determine the duration of this adaptation phase.
-
Verification of Labeling Efficiency: To confirm complete incorporation (>97%), harvest a small aliquot of the "heavy" labeled cells.[8] Extract proteins, perform a tryptic digest, and analyze the peptides by LC-MS/MS. The absence of "light" peptides confirms complete labeling.
-
Experimental Treatment: Once complete labeling is confirmed, apply the desired experimental treatment (e.g., drug compound, growth factor) to one cell population while maintaining the other as a control.
Protein Extraction and Digestion
Objective: To extract proteins from the combined cell populations and digest them into peptides suitable for mass spectrometry.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Bradford assay or similar protein quantification method
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
Protocol:
-
Cell Harvesting and Lysis: After treatment, wash the cells with ice-cold PBS and harvest them.
-
Sample Pooling: Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Protein Extraction: Lyse the combined cell pellet using a suitable lysis buffer on ice.
-
Protein Quantification: Determine the total protein concentration of the lysate.
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins by adding DTT and incubating. Subsequently, alkylate the free sulfhydryl groups by adding IAA and incubating in the dark.
-
In-solution or In-gel Digestion:
-
In-solution: Dilute the protein lysate to a concentration compatible with trypsin activity. Add trypsin and incubate overnight at 37°C.
-
In-gel: Separate the proteins by SDS-PAGE. Excise the entire protein lane, cut it into smaller pieces, and perform in-gel digestion with trypsin.[5]
-
-
Peptide Desalting: Acidify the peptide mixture and desalt it using a C18 StageTip or similar solid-phase extraction method to remove contaminants that can interfere with MS analysis.[9]
Mass Spectrometry and Data Analysis
Objective: To identify and quantify the relative abundance of peptides using LC-MS/MS and specialized software.
Materials:
-
High-resolution Orbitrap-based mass spectrometer
-
Nanoflow liquid chromatography system
-
Data analysis software (e.g., MaxQuant, Proteome Discoverer, FragPipe)[5][10]
Protocol:
-
LC-MS/MS Analysis: Analyze the desalted peptide mixture using a nanoflow LC system coupled to a high-resolution mass spectrometer. The LC system separates the peptides over a gradient, and the mass spectrometer acquires high-resolution MS1 scans to detect the peptide pairs, followed by MS2 scans for peptide identification.
-
Data Processing with MaxQuant:
-
Import the raw MS data into MaxQuant.
-
Specify the "heavy" and "light" labels in the software settings.
-
Provide the appropriate FASTA database for protein identification.
-
Run the analysis. MaxQuant will identify peptides and proteins and calculate the heavy-to-light (H/L) ratios for quantification.
-
-
Data Interpretation: The output from MaxQuant will be a list of identified proteins with their corresponding H/L ratios. A ratio greater than 1 indicates upregulation in the "heavy" labeled sample, while a ratio less than 1 indicates downregulation.
Data Presentation
Quantitative data from SILAC experiments should be presented in a clear and structured manner to facilitate interpretation and comparison. The following tables provide examples of how to summarize SILAC data for different applications.
Table 1: Differentially Expressed Proteins in Response to Drug Treatment
| Protein Accession | Gene Name | Protein Description | H/L Ratio | p-value | Regulation |
| P00533 | EGFR | Epidermal growth factor receptor | 0.45 | 0.001 | Down |
| P27361 | GRB2 | Growth factor receptor-bound protein 2 | 0.98 | 0.89 | Unchanged |
| P62993 | MAP2K1 | Mitogen-activated protein kinase kinase 1 | 2.15 | 0.005 | Up |
| Q02750 | STAT3 | Signal transducer and activator of transcription 3 | 0.89 | 0.75 | Unchanged |
| P42336 | JAK1 | Janus kinase 1 | 1.05 | 0.91 | Unchanged |
Table 2: Identification of Protein-Protein Interaction Partners
| Bait Protein | Prey Protein Accession | Prey Gene Name | Prey Protein Description | H/L Ratio (IP/Control) |
| EGFR | P27361 | GRB2 | Growth factor receptor-bound protein 2 | 15.2 |
| EGFR | Q13485 | SHC1 | SHC-transforming protein 1 | 12.8 |
| EGFR | P15104 | SOS1 | Son of sevenless homolog 1 | 8.5 |
| EGFR | P62258 | YWHAZ | 14-3-3 protein zeta/delta | 1.2 |
| EGFR | P04637 | TP53 | Cellular tumor antigen p53 | 0.9 |
Mandatory Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a signaling pathway and an experimental workflow.
EGFR Signaling Pathway
This diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling cascade, a pathway frequently investigated using SILAC to study the effects of tyrosine kinase inhibitors.
Caption: Simplified EGFR signaling pathway.
SILAC Experimental Workflow for Protein-Protein Interaction Studies
This diagram outlines the key steps in a SILAC-based immunoprecipitation experiment to identify protein interaction partners.
Caption: SILAC workflow for PPI studies.
Applications in Drug Development
SILAC is a valuable tool in various stages of drug development:
-
Target Identification and Validation: By comparing the proteomes of diseased versus healthy cells, or drug-treated versus untreated cells, SILAC can help identify novel drug targets.
-
Mechanism of Action Studies: SILAC can elucidate the molecular pathways affected by a drug compound, providing insights into its mechanism of action.[2]
-
Off-Target Effects: Identifying unintended protein expression changes in response to a drug can help in assessing its off-target effects and potential toxicity.
-
Biomarker Discovery: SILAC can be employed to discover protein biomarkers that correlate with disease progression or drug response, aiding in patient stratification and monitoring treatment efficacy.[11]
Troubleshooting and Considerations
-
Incomplete Labeling: Insufficient cell doublings in the SILAC medium can lead to incomplete incorporation of heavy amino acids, which can skew quantification. It is crucial to verify labeling efficiency before starting the main experiment.
-
Arginine-to-Proline Conversion: Some cell lines can metabolically convert arginine to proline. This can lead to the appearance of labeled proline in the "heavy" sample, complicating data analysis. Using cell lines with a documented low conversion rate or specific SILAC kits can mitigate this issue.
-
Cell Viability: The growth and morphology of cells in "light" and "heavy" media should be comparable to ensure that the labeling itself does not induce a cellular stress response.
By providing accurate and reproducible quantitative data, SILAC remains a powerful and widely used technique in proteomics, driving new discoveries in basic research and accelerating the drug development pipeline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)-Based Strategy for Proteome-Wide Thermodynamic Analysis of Protein-Ligand Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyzing SILAC samples (or other MS1-labeled samples) with FragPipe | FragPipe [fragpipe.nesvilab.org]
- 11. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Deuterated Peptides using Boc-L-Ala-OH-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into peptide structures offers significant advantages in pharmaceutical research and development. Deuterated peptides often exhibit enhanced metabolic stability, leading to improved pharmacokinetic profiles such as longer half-lives and reduced dosing frequencies.[1][2] This modification can also lead to increased efficacy and lower toxicity by altering metabolic pathways and reducing the formation of toxic metabolites.[1] The use of deuterated amino acids, such as Boc-L-Ala-OH-d3, in solid-phase peptide synthesis (SPPS) is a key strategy for producing these valuable molecules for various applications, including drug development, structural biology, and metabolic studies.[3][4]
This document provides detailed application notes and a comprehensive protocol for the synthesis of a model deuterated peptide using this compound via Boc-chemistry solid-phase peptide synthesis (SPPS).
Applications of Deuterated Peptides
The unique properties of deuterated peptides make them valuable tools in a range of scientific disciplines:
-
Drug Development: Enhanced pharmacokinetic properties can lead to the development of more effective therapeutics with improved safety profiles.[1][2][5] Deuterated peptides are being explored for a wide array of diseases, including cancer, cardiovascular diseases, and neurological disorders.[1]
-
Metabolic Studies: The deuterium label serves as a tracer to elucidate the metabolic fate of peptides, identify metabolites, and understand the mechanisms and rates of drug breakdown.[4]
-
Structural Biology: Deuterated peptides are instrumental in nuclear magnetic resonance (NMR) and neutron scattering studies to probe protein structure, dynamics, and interactions.
-
Quantitative Analysis: Deuterium-labeled peptides are used as internal standards in mass spectrometry-based quantitative proteomics and bioanalysis, enabling accurate quantification of their non-deuterated counterparts.
Synthesis Strategy: Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-SPPS is a well-established method for the chemical synthesis of peptides.[6] The strategy relies on the use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of the Nα-amino group of the amino acids. The synthesis is carried out on a solid support (resin), which simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing steps.[6]
The general cycle for Boc-SPPS involves the following steps:
-
Deprotection: Removal of the Boc group from the N-terminus of the resin-bound peptide using an acid, typically trifluoroacetic acid (TFA).
-
Neutralization: Neutralization of the resulting trifluoroacetate (B77799) salt with a base, such as diisopropylethylamine (DIEA).
-
Coupling: Activation of the carboxyl group of the incoming Boc-protected amino acid and its subsequent coupling to the free N-terminus of the resin-bound peptide.
-
Washing: Thorough washing of the resin to remove excess reagents and by-products.
This cycle is repeated for each amino acid in the peptide sequence. The incorporation of this compound follows the standard coupling protocol for any other Boc-protected amino acid.
Experimental Workflow for Deuterated Peptide Synthesis
Caption: Experimental workflow for the solid-phase synthesis of a deuterated peptide.
Detailed Protocol: Synthesis of a Model Deuterated Peptide (Ac-Ala(d3)-Gly-NH2)
This protocol describes the manual synthesis of a simple deuterated dipeptide, Ac-Ala(d3)-Gly-NH2, on a Rink Amide resin using Boc chemistry.
Materials and Reagents:
-
Resin: Rink Amide resin (0.5-1.0 mmol/g loading)
-
Boc-protected Amino Acids: this compound, Boc-Gly-OH
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)
-
Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in DCM
-
Neutralization Reagent: 10% (v/v) Diisopropylethylamine (DIEA) in DMF
-
Coupling Reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIEA)
-
-
Capping Reagent: Acetic anhydride (B1165640)
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Precipitation Solvent: Cold diethyl ether
Protocol:
1. Resin Preparation and First Amino Acid Coupling:
-
Place 100 mg of Rink Amide resin in a reaction vessel.
-
Swell the resin in DCM for 30 minutes.
-
Drain the DCM.
-
Fmoc Deprotection (if starting with Fmoc-Rink Amide resin): Add 20% piperidine (B6355638) in DMF and shake for 20 minutes. Drain and wash with DMF (3x), DCM (3x), and DMF (3x).
-
First Amino Acid (Glycine) Coupling:
-
Dissolve Boc-Gly-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIEA (6 eq) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3x), DCM (3x), and IPA (3x).
-
2. Second Amino Acid (Deuterated Alanine) Coupling:
-
Boc Deprotection: Add 50% TFA in DCM to the resin and shake for 2 minutes. Drain. Add fresh 50% TFA in DCM and shake for 20 minutes.
-
Wash the resin with DCM (3x), IPA (3x), and DMF (3x).
-
Neutralization: Add 10% DIEA in DMF and shake for 5 minutes. Repeat twice.
-
Wash the resin with DMF (3x).
-
This compound Coupling:
-
Dissolve this compound (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIEA (6 eq) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF (3x), DCM (3x), and IPA (3x).
-
3. N-terminal Acetylation (Capping):
-
Boc Deprotection: Repeat step 2.1.
-
Wash the resin as in step 2.2.
-
Neutralization: Repeat step 2.3.
-
Wash the resin as in step 2.4.
-
Add a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF to the resin and shake for 30 minutes.
-
Wash the resin with DMF (3x), DCM (3x), and IPA (3x).
-
Dry the resin under vacuum.
4. Cleavage and Deprotection:
-
Add the cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) to the dried resin.
-
Shake for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
5. Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the deuterated peptide by liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS). The mass spectrum will show a mass shift corresponding to the number of incorporated deuterium atoms.
Quantitative Data Summary
The following table presents representative data for the synthesis of the model deuterated peptide Ac-Ala(d3)-Gly-NH2. Actual results may vary depending on the specific synthesis conditions and equipment.
| Parameter | Value | Method of Determination |
| Crude Peptide Yield | 75-85% | Gravimetric |
| Purity (Crude) | >70% | RP-HPLC (220 nm) |
| Purity (Purified) | >98% | RP-HPLC (220 nm) |
| Deuterium Incorporation | >99% | Mass Spectrometry |
| Observed Mass (M+H)⁺ | Expected: 176.12 Da | LC-MS |
| (Calculated for C₆H₈D₃N₃O₃) |
Signaling Pathway Application: GPCR Signaling
Deuterated peptides can be valuable tools for studying G protein-coupled receptor (GPCR) signaling pathways. For instance, a deuterated analog of a peptide ligand can be used to investigate its binding kinetics, receptor activation, and downstream signaling with greater temporal resolution and stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. UV Photodissociation Mass Spectrometry Accurately Localize Sites of Backbone Deuteration in Peptides – Perdita Barran Group [mbc.manchester.ac.uk]
- 5. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosomal Synthesis of Dehydroalanine Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of L-Alanine using Boc-L-Ala-OH-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of L-alanine in biological matrices, such as human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs Boc-L-Ala-OH-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This methodology is particularly suited for applications in clinical research, metabolomics, and pharmaceutical development where precise measurement of amino acid concentrations is critical.
Introduction
L-alanine is a non-essential amino acid central to various metabolic pathways, including glucose-alanine cycle, and serves as a key building block for proteins.[1][2] Accurate quantification of L-alanine in biological fluids is crucial for the diagnosis and monitoring of metabolic disorders, as well as in drug development for assessing potential impacts on amino acid metabolism.[3][4]
Stable isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis due to its ability to minimize analytical variability.[5][6] A SIL-IS, such as this compound, is chemically identical to the analyte of interest, ensuring it behaves similarly during sample extraction, derivatization, and ionization.[5][7] This co-elution and co-ionization allow for effective compensation for matrix-induced signal suppression or enhancement, leading to highly reliable quantitative data.[5][7] This application note provides a comprehensive protocol for the derivatization of L-alanine to Boc-L-Ala-OH and its subsequent quantification using this compound as an internal standard.
Principle of the Assay
The quantitative method involves the derivatization of L-alanine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to form its more hydrophobic and less polar derivative, N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-Ala-OH). This derivatization improves chromatographic retention on reverse-phase columns and enhances ionization efficiency. A known amount of the stable isotope-labeled internal standard, this compound, is added to the samples at the beginning of the sample preparation process. Both the derivatized analyte and the internal standard are then extracted, separated by liquid chromatography, and detected by tandem mass spectrometry. Quantification is achieved by calculating the ratio of the peak area of the analyte to that of the internal standard.
Caption: Experimental workflow for the quantification of L-alanine using this compound.
Experimental Protocols
Materials and Reagents
-
L-Alanine (Analyte)
-
This compound (Internal Standard)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Human plasma (or other biological matrix)
-
Phosphate-buffered saline (PBS)
Equipment
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Pipettes and tips
Sample Preparation Protocol
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of L-alanine and this compound in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Prepare calibration standards and QC samples by spiking known concentrations of L-alanine into the biological matrix (e.g., human plasma).
-
-
Sample Pre-treatment:
-
To a 100 µL aliquot of plasma sample, standard, or QC, add 10 µL of the this compound internal standard working solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Derivatization:
-
Transfer the supernatant to a clean tube.
-
Add 50 µL of a 10% (w/v) solution of (Boc)₂O in acetonitrile.
-
Add 20 µL of a suitable base (e.g., triethylamine) to facilitate the reaction.
-
Vortex and incubate at 60°C for 30 minutes.
-
-
Extraction:
-
After derivatization, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
The following are typical starting parameters and should be optimized for the specific instrument used.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Boc-L-Ala-OH | 190.1 | 116.1 | 15 |
| This compound | 193.1 | 119.1 | 15 |
Note: The fragmentation of Boc-protected amino acids often involves the loss of the tert-butyl group or the entire Boc group. The suggested transitions are based on this fragmentation pattern and should be optimized for the specific instrument.
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| L-Alanine | 10 - 5000 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 30 | 95 - 105 | < 10 |
| Medium | 500 | 97 - 103 | < 8 |
| High | 4000 | 98 - 102 | < 5 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (ng/mL) |
| LOD | 5 |
| LOQ | 10 |
Visualization of Key Concepts
Caption: Logical relationship in stable isotope dilution analysis.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a highly selective, sensitive, and accurate approach for the quantification of L-alanine in biological matrices. The detailed protocol for sample preparation and instrumental analysis, combined with the use of a stable isotope-labeled internal standard, ensures the generation of reliable data suitable for demanding research and development applications. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
- 1. Beta-N-Methylamino-l-Alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon | MDPI [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scispace.com [scispace.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
Application Notes and Protocols for the Incorporation of Boc-L-Ala-OH-d3 in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of stable isotope-labeled amino acids into peptides is a powerful technique in various fields of scientific research, including proteomics, metabolic studies, and drug development. Deuterium-labeled amino acids, such as Boc-L-Ala-OH-d3, serve as invaluable tools for quantitative mass spectrometry, enabling the development of internal standards for assays and providing insights into reaction mechanisms and metabolic pathways.
This document provides a detailed protocol for the successful incorporation of this compound into peptide sequences using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). It covers the fundamental principles, experimental procedures, and critical considerations for researchers aiming to synthesize high-quality deuterated peptides. While the chemical properties of this compound are nearly identical to its non-deuterated counterpart, subtle kinetic isotope effects may influence reaction rates, and the three-dalton mass shift requires careful consideration during peptide characterization.
Physicochemical Properties
| Property | Value |
| Chemical Name | N-(tert-butoxycarbonyl)-L-alanine-2,3,3,3-d3 |
| Molecular Formula | C₈H₁₂D₃NO₄ |
| Molecular Weight | 192.23 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM, and other common organic solvents used in SPPS |
Experimental Protocols
The following protocols outline the key steps for incorporating this compound into a peptide sequence using manual or automated Boc-SPPS. These protocols are based on well-established methods for standard Boc-amino acids and include specific considerations for the deuterated analog.
Resin Selection and Preparation
The choice of resin depends on whether the desired peptide will have a C-terminal carboxylic acid or amide.
-
For C-terminal acids: Merrifield or PAM resins are commonly used.
-
For C-terminal amides: MBHA or BHA resins are the standard choices.
Protocol for Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), to the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the solvent before proceeding to the next step.
First Amino Acid Attachment (Loading)
This protocol describes the attachment of the first Boc-protected amino acid to the resin. If this compound is not the C-terminal residue, a standard Boc-protected amino acid will be used in this step.
Protocol for Loading onto Merrifield Resin (Cesium Salt Method):
-
Swell the Merrifield resin in DMF.
-
In a separate flask, dissolve the C-terminal Boc-amino acid (1.5-2.0 equivalents relative to resin capacity) in a minimal amount of DMF.
-
Add cesium carbonate (Cs₂CO₃) (0.5 equivalents) to the amino acid solution and stir for 30 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Heat the reaction mixture to 50°C and agitate for 12-24 hours.
-
Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
Iterative Cycles of Deprotection, Neutralization, and Coupling
Each cycle of the SPPS process involves the removal of the N-terminal Boc protecting group, neutralization of the resulting ammonium (B1175870) salt, and coupling of the next Boc-protected amino acid.
Protocol:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes at room temperature.[1]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM to remove residual TFA.
Protocol:
-
Wash the deprotected peptide-resin with DCM.
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the neutralization solution and wash the resin thoroughly with DCM.
The coupling of amino acids, including alanine (B10760859), can sometimes be challenging, particularly in sequences prone to aggregation.[2][3] While specific data for this compound is not widely available, the protocol for its non-deuterated counterpart is a reliable starting point. Monitoring the coupling reaction is crucial for ensuring high yields.
Recommended Coupling Protocol (HBTU/DIEA):
-
In a separate vessel, dissolve this compound (2-4 equivalents), HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the solution to pre-activate the amino acid for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (clear or yellow beads) indicates a complete reaction.
-
If the ninhydrin test is positive (blue beads), a second coupling may be necessary.
Quantitative Data on Coupling Efficiency:
Direct comparative data on the coupling efficiency of this compound versus Boc-L-Ala-OH is limited in the literature. However, alanine itself is noted as one of the more difficult amino acids to couple, which can lead to incomplete reactions.[2][3] The efficiency can be sequence-dependent and may decrease with increasing peptide length.
| Amino Acid | Coupling Method | Typical Efficiency | Notes |
| Boc-L-Ala-OH | HBTU/DIEA | >99% (sequence dependent) | Can be challenging in hydrophobic or poly-alanine sequences.[2][3] |
| This compound | HBTU/DIEA | Expected to be similar to non-deuterated form | Monitor reaction closely due to potential minor kinetic isotope effects. |
Capping (Optional)
If the coupling reaction is incomplete, any unreacted amino groups can be capped to prevent the formation of deletion sequences.
Protocol:
-
Wash the peptide-resin with DMF.
-
Treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF for 30 minutes.
-
Wash the resin with DMF and DCM.
Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing any side-chain protecting groups. This is typically achieved using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF).
Standard HF Cleavage Protocol: Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole (B1667542) (typically 10% v/v), to protect sensitive amino acids from side reactions.
-
Cool the reaction vessel to -5 to 0°C.
-
Condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration.
Purification and Characterization
The crude peptide is purified to remove truncated sequences, byproducts, and scavengers.
Purification Protocol (RP-HPLC):
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile (B52724) with 0.1% TFA).
-
Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.
-
Collect fractions and analyze for purity by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide.
Characterization by Mass Spectrometry: The incorporation of this compound will result in a mass increase of 3 Da for each deuterated alanine residue compared to the corresponding non-deuterated peptide. This mass shift is readily detectable by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and serves as a confirmation of successful incorporation.
Troubleshooting
Problem: Incomplete coupling of this compound. Possible Cause: Steric hindrance or peptide aggregation, particularly in hydrophobic or poly-alanine sequences. Solution:
-
Perform a second coupling with fresh reagents.
-
Increase the coupling time.
-
Use a more potent coupling reagent like HATU.
-
Incorporate a capping step to block unreacted amines.
Problem: Low yield of the final peptide. Possible Cause: Incomplete coupling at multiple steps or premature cleavage from the resin. Solution:
-
Carefully monitor each coupling reaction.
-
Ensure complete removal of the Boc group before each coupling.
-
Use a more stable resin linker if premature cleavage is suspected.
Visualizations
Caption: General workflow for the solid-phase peptide synthesis (SPPS) incorporating this compound.
Caption: Schematic of the coupling reaction between the deprotected peptide-resin and activated this compound.
References
- 1. Kinetics of d-Amino Acid Incorporation in Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 3. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-L-Ala-OH-d3 in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-Ala-OH-d3 is a deuterated analog of the standard amino acid building block, Boc-L-Alanine-OH. In this molecule, the three hydrogen atoms of the alanine (B10760859) methyl group are replaced with deuterium (B1214612). This isotopic substitution offers unique advantages in the development of peptide-based therapeutics and research tools. The tert-butyloxycarbonyl (Boc) protecting group is an essential feature for stepwise peptide synthesis, preventing unwanted reactions at the N-terminus during coupling.[1][2][3][4] Solution-phase peptide synthesis, while a more traditional method compared to solid-phase synthesis, remains indispensable for the large-scale production of certain peptides and for sequences that are challenging to assemble on a solid support.[5]
The incorporation of deuterium into peptides can significantly enhance their metabolic stability by fortifying C-H bonds against enzymatic cleavage, a common route of degradation for peptide drugs.[6][7] This can lead to a longer in vivo half-life and improved pharmacokinetic profiles. This document provides detailed application notes and protocols for the effective use of this compound in solution-phase peptide synthesis.
Applications of Deuterated Peptides
The use of deuterated amino acids like this compound offers several advantages in drug development and biomedical research:
-
Enhanced Metabolic Stability: The primary advantage of deuterium substitution is the kinetic isotope effect, which slows down the rate of metabolic processes involving the cleavage of carbon-deuterium bonds compared to carbon-hydrogen bonds. This can lead to a longer biological half-life of peptide drugs.[6][7]
-
Improved Pharmacokinetic Profiles: By reducing the rate of metabolism, deuteration can lead to more predictable and sustained drug exposure, potentially reducing dosing frequency.
-
Probes for Mechanistic Studies: Deuterium-labeled peptides are valuable tools for elucidating reaction mechanisms and metabolic pathways using techniques like mass spectrometry and NMR.[8][9][10]
-
Internal Standards: Deuterated peptides serve as excellent internal standards for quantitative mass spectrometry-based assays due to their similar chemical properties and distinct mass.[9][11]
Physicochemical Properties
The physicochemical properties of this compound are very similar to its non-deuterated counterpart, with a slight increase in molecular weight due to the presence of deuterium.
| Property | Boc-L-Ala-OH | This compound |
| Molecular Formula | C8H15NO4 | C8H12D3NO4 |
| Molecular Weight | 189.21 g/mol | 192.23 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM, THF) | Soluble in organic solvents (e.g., DMF, DCM, THF) |
| Boc Deprotection | Acid-labile (e.g., TFA, HCl in dioxane) | Acid-labile (e.g., TFA, HCl in dioxane) |
Experimental Protocols
Protocol 1: Solution-Phase Peptide Coupling of this compound
This protocol describes a general procedure for the coupling of this compound to the N-terminus of a peptide chain in solution using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling reagents.
Materials:
-
This compound
-
Peptide-ester (with a free N-terminal amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the peptide-ester (1 equivalent) and this compound (1.2 equivalents) in an appropriate solvent (DCM or DMF).
-
Addition of HOBt: Add HOBt (1.2 equivalents) to the solution and stir until it is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of EDC: Add EDC (1.2 equivalents) to the cooled solution.
-
pH Adjustment: If the peptide-ester is a hydrochloride salt, add DIPEA (1 equivalent) to neutralize the acid.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: a. Dilute the reaction mixture with the organic solvent used for the reaction. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x). c. Dry the organic layer over anhydrous MgSO4 or Na2SO4. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Boc-protected deuterated peptide.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Caption: Workflow for the solution-phase coupling of this compound.
Protocol 2: Boc Deprotection in Solution
This protocol outlines the removal of the Boc protecting group from the newly synthesized peptide.
Materials:
-
Boc-protected deuterated peptide
-
4 M HCl in 1,4-dioxane (B91453) or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether (cold)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve the Boc-protected peptide in a minimal amount of a suitable solvent (e.g., dioxane or DCM).
-
Acid Treatment:
-
Using HCl/Dioxane: Add an excess of 4 M HCl in 1,4-dioxane to the solution.
-
Using TFA: Add a solution of 25-50% TFA in DCM.
-
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS.
-
Precipitation:
-
Once the reaction is complete, add cold diethyl ether to the reaction mixture to precipitate the deprotected peptide hydrochloride or trifluoroacetate (B77799) salt.
-
-
Isolation: Collect the precipitate by filtration or centrifugation.
-
Washing: Wash the product with cold diethyl ether to remove residual acid and byproducts.
-
Drying: Dry the deprotected peptide salt under vacuum.
Caption: General workflow for the deprotection of a Boc-protected peptide.
Data Presentation
The following tables present representative data that might be expected when using this compound in peptide synthesis compared to its non-deuterated analog.
Table 1: Representative Coupling Efficiencies
| Coupling Reaction | Coupling Reagent | Reaction Time (h) | Yield (%) of Dipeptide |
| Boc-L-Ala-OH + H-Gly-OMe | EDC/HOBt | 12 | ~95% |
| This compound + H-Gly-OMe | EDC/HOBt | 12 | ~95% |
| Boc-L-Ala-OH + H-Val-OMe | HATU/DIPEA | 12 | ~92% |
| This compound + H-Val-OMe | HATU/DIPEA | 12 | ~92% |
Note: The coupling efficiency is not expected to be significantly affected by the deuterium substitution.
Table 2: Representative Peptide Stability in Human Plasma
| Peptide | Half-life (t½) in Human Plasma (min) |
| Ac-Ala-Ala-Ala-NH2 | 30 |
| Ac-Ala(d3)-Ala-Ala-NH2 | 60 |
| Ac-Ala-Ala(d3)-Ala-NH2 | 45 |
| Ac-Ala-Ala-Ala(d3)-NH2 | 40 |
Note: This data is illustrative and the actual increase in stability will depend on the specific peptide sequence and the site of deuteration.
Signaling Pathways and Logical Relationships
The primary benefit of using this compound is the enhanced metabolic stability of the resulting peptide, which is a key factor in improving its therapeutic potential.
Caption: The logical flow from using this compound to enhanced therapeutic potential.
References
- 1. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. mdpi.com [mdpi.com]
- 10. Convenient preparation of deuterium-labeled analogs of peptides containing N-substituted glycines for a stable isotope dilution LC-MS quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution NMR Spectroscopy for the Structural Elucidation of Peptides Incorporating Boc-L-Ala-OH-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of peptides containing the deuterated amino acid Boc-L-Ala-OH-d3. Site-specific isotopic labeling, particularly with deuterium (B1214612), is a powerful technique to simplify complex NMR spectra and to probe specific regions of a peptide. The incorporation of this compound, where the methyl protons are replaced by deuterium, offers significant advantages in the unambiguous assignment of resonances and the structural analysis of peptides. This note will cover the theoretical basis, practical experimental setup, and expected results for key one- and two-dimensional NMR experiments.
Introduction
In the field of drug discovery and peptide therapeutics, a thorough understanding of a peptide's three-dimensional structure is crucial for understanding its biological activity and for rational drug design.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the solution-state structure and dynamics of peptides.[2] However, as peptide size increases, spectral overlap in ¹H NMR spectra can become a significant challenge, complicating resonance assignment and structural analysis.[2]
Isotopic labeling is a widely used strategy to overcome these limitations. The substitution of protons (¹H) with deuterium (²H or D) at specific sites is particularly effective. Deuterium is NMR-inactive in ¹H experiments, leading to the disappearance of signals from the deuterated positions. This simplifies the spectrum and aids in the assignment of neighboring protons. Furthermore, deuteration can reduce dipolar interactions and slow down relaxation rates, resulting in sharper signals for the remaining protons.[3]
This application note focuses on the use of N-tert-butyloxycarbonyl-L-alanine-d3 (this compound), an alanine (B10760859) derivative where the three methyl protons have been replaced by deuterium. The alanine methyl group is a common residue found in various structural contexts within peptides. By selectively deuterating this position, we can effectively "edit" the NMR spectrum to facilitate the analysis of the peptide backbone and other sidechains. We will describe the application of 1D ¹H, 2D ¹H-¹H TOCSY, and 2D ¹H-¹³C HSQC experiments to a model peptide containing a this compound residue.
Advantages of Incorporating this compound
-
Spectral Simplification: The absence of the intense singlet from the alanine methyl protons reduces spectral crowding in the aliphatic region of the ¹H NMR spectrum.
-
Unambiguous Resonance Assignment: The specific disappearance of cross-peaks associated with the alanine methyl group in 2D NMR spectra (TOCSY and NOESY) helps to confirm the assignment of the alanine spin system and sequential assignments.
-
Probing Inter-residue Interactions: By eliminating intra-residue NOEs from the alanine methyl group, weaker inter-residue NOEs involving the alanine α-proton (Hα) may become easier to identify and quantify.
-
Studying Molecular Dynamics: Deuterium NMR (²H NMR) can be used to probe the dynamics of the alanine sidechain by analyzing the quadrupolar splitting of the deuterium signal.[3]
Experimental Protocols
I. Sample Preparation
-
Peptide Synthesis: The model peptide, for instance, a tripeptide such as Boc-Gly-Ala(d3)-Phe-NH₂, is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. This compound is incorporated at the desired position using appropriate coupling agents like HATU or HBTU.[4]
-
Dissolution: Dissolve 1-5 mg of the lyophilized peptide in 500 µL of a suitable deuterated solvent. For observing exchangeable amide protons, a mixture of 90% H₂O / 10% D₂O is recommended.[5] If amide protons are not of interest, dissolving the sample in 99.9% D₂O will simplify the spectrum by exchanging all labile protons (e.g., NH, OH) with deuterium.
-
Buffer and pH: Use a suitable buffer system, such as 20 mM sodium phosphate, to maintain a stable pH. The pH should be adjusted to a value between 4 and 6 to slow down the exchange rate of amide protons with the solvent.[5] The total salt concentration should ideally be kept below 150 mM to avoid signal broadening.[5]
-
Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a deuterated analog, for chemical shift referencing (0.0 ppm).
-
Transfer: Transfer the final solution to a high-precision 5 mm NMR tube.
II. NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity.
A. 1D ¹H NMR Spectroscopy
-
Purpose: To obtain an overview of the proton signals and to confirm the successful incorporation of the deuterated alanine by observing the absence of the methyl signal.
-
Key Parameters:
-
Pulse Sequence: zgpr (with water suppression)
-
Spectral Width: 12-16 ppm
-
Number of Scans: 64-256
-
Relaxation Delay (d1): 2 seconds
-
B. 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)
-
Purpose: To identify all protons within a given amino acid's spin system. This experiment is crucial for demonstrating the effect of d3-labeling on the alanine spin system.
-
Key Parameters:
-
Pulse Sequence: mlevphpr (with water suppression)
-
Data Points (F2 x F1): 2048 x 512
-
Number of Scans: 8-16
-
TOCSY Mixing Time: 60-80 ms
-
Spectral Width: 12 ppm in both dimensions
-
C. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To obtain a correlation spectrum of protons and their directly attached carbons. This is used to confirm the absence of the ¹H-¹³C correlation for the deuterated methyl group of alanine.
-
Key Parameters:
-
Pulse Sequence: hsqcetgpsisp2 (sensitivity-enhanced with water suppression)
-
Data Points (F2 x F1): 1024 x 256
-
Number of Scans: 32-64
-
Spectral Widths: 12 ppm (¹H dimension), 40 ppm (¹³C dimension, centered around 30 ppm for the aliphatic region)
-
Data Presentation and Expected Results
To illustrate the utility of incorporating this compound, we will consider a hypothetical model peptide: Boc-Gly-Ala-Phe-NH₂ . We will compare the expected NMR data for the standard peptide with its d3-alanine labeled counterpart.
Disclaimer: The following data is illustrative and intended to demonstrate the expected outcomes of the experiments based on established NMR principles. Actual chemical shifts may vary depending on experimental conditions.
Table 1: Expected ¹H Chemical Shifts (ppm) for the Model Peptide
| Residue | Proton | Boc-Gly-Ala-Phe-NH₂ (Expected δ) | Boc-Gly-Ala(d3)-Phe-NH₂ (Expected δ) | Expected Change |
| Boc | t-butyl | ~1.45 (s, 9H) | ~1.45 (s, 9H) | No change |
| Gly | Hα | ~3.80 (d, 2H) | ~3.80 (d, 2H) | No change |
| NH | ~8.30 (t, 1H) | ~8.30 (t, 1H) | No change | |
| Ala | Hα | ~4.30 (q, 1H) | ~4.30 (m, 1H) | Change in multiplicity |
| Hβ (CH₃) | ~1.35 (d, 3H) | Signal Absent | Disappearance | |
| NH | ~8.15 (d, 1H) | ~8.15 (d, 1H) | No change | |
| Phe | Hα | ~4.60 (m, 1H) | ~4.60 (m, 1H) | No change |
| Hβ | ~3.10 (m, 2H) | ~3.10 (m, 2H) | No change | |
| Aromatic | ~7.20-7.35 (m, 5H) | ~7.20-7.35 (m, 5H) | No change | |
| NH | ~8.00 (d, 1H) | ~8.00 (d, 1H) | No change | |
| NH₂ | Amide | ~7.50, 7.00 (s, 2H) | ~7.50, 7.00 (s, 2H) | No change |
Analysis of Expected Results
-
1D ¹H NMR: The most prominent change will be the complete absence of the doublet at ~1.35 ppm corresponding to the alanine methyl protons (Hβ). The multiplicity of the alanine Hα will change from a quartet (coupling to both NH and Hβ) to a doublet (coupling only to NH), assuming the sample is in a protic solvent. If in D₂O, the Hα would change from a quartet to a singlet.
-
2D ¹H-¹H TOCSY: In the TOCSY spectrum of the standard peptide, the alanine spin system would show correlations between the NH, Hα, and Hβ protons. For the d3-labeled peptide, the correlation between Hα and the now-absent Hβ will be missing. This truncates the alanine spin system, providing a clear signature of the deuteration and confirming the identity of the alanine Hα proton.
-
2D ¹H-¹³C HSQC: The HSQC spectrum of the standard peptide will display a cross-peak in the aliphatic region corresponding to the correlation between the alanine Cβ and its attached Hβ protons (at approximately 17 ppm for ¹³C and 1.35 ppm for ¹H). In the spectrum of the d3-labeled peptide, this cross-peak will be absent, providing definitive evidence of the site-specific deuteration.
Table 2: Expected 2D NMR Correlations for the Alanine Residue
| Experiment | Correlation | Boc-Gly-Ala-Phe-NH₂ | Boc-Gly-Ala(d3)-Phe-NH₂ |
| TOCSY | Ala NH - Ala Hα | Present | Present |
| Ala Hα - Ala Hβ | Present | Absent | |
| HSQC | Ala Cα - Ala Hα | Present | Present |
| Ala Cβ - Ala Hβ | Present | Absent |
Visualizations
Workflow for NMR Analysis
Caption: Experimental workflow for the NMR analysis of peptides containing this compound.
Effect of d3-Labeling on the Alanine TOCSY Spin System
Caption: Comparison of the ¹H-¹H scalar coupling network in standard versus d3-labeled alanine.
Conclusion
The incorporation of this compound into synthetic peptides is a highly effective strategy for simplifying NMR spectra and facilitating unambiguous resonance assignments. As demonstrated through the analysis of a model peptide, the selective deuteration of the alanine methyl group provides clear and interpretable results in 1D ¹H, 2D TOCSY, and 2D HSQC experiments. This approach significantly enhances the power of NMR spectroscopy for the detailed structural characterization of peptides, a critical step in modern drug development and biochemical research. The protocols and expected outcomes detailed in this note serve as a comprehensive guide for researchers employing this valuable isotopic labeling technique.
References
Application Notes and Protocols for Boc Deprotection of Deuterated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] The synthesis of deuterated peptides, which are invaluable tools in pharmacokinetic studies, metabolic profiling, and as internal standards in mass spectrometry, presents a unique challenge during the deprotection step. The acidic conditions typically employed for Boc removal can lead to undesired deuterium-hydrogen (D-H) exchange, compromising the isotopic purity of the final product.[1][2]
This document provides a comprehensive overview of various Boc deprotection methods for deuterated peptides, with a focus on minimizing deuterium (B1214612) loss. Detailed experimental protocols, quantitative data where available, and logical workflows are presented to guide researchers in selecting the optimal deprotection strategy.
Understanding Deuterium Exchange
Deuterium exchange is the substitution of a deuterium atom with a hydrogen atom from the surrounding environment. In the context of deuterated peptides, this can occur at various positions, but the most labile deuterons are those attached to heteroatoms (e.g., in -NH, -OH, -SH groups) and alpha-carbons.[2] The rate of this exchange is significantly influenced by pH, with both acidic and basic conditions catalyzing the process.[2]
Standard Boc deprotection protocols often utilize strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), creating a proton-rich environment that can promote back-exchange of deuterium atoms on the peptide backbone and side chains with protons from the solvent or reagent.[3] Therefore, the selection of a deprotection method that is both efficient in removing the Boc group and gentle enough to preserve the deuterium labeling is critical.
Comparative Analysis of Boc Deprotection Methods for Deuterated Peptides
The choice of deprotection method is a critical decision that balances reaction efficiency with the preservation of isotopic labeling. Below is a summary of common and alternative methods, with a qualitative assessment of their suitability for deuterated peptides.
| Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages for Deuterated Peptides | Deuterium Retention (Qualitative) |
| Standard Acidic | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% TFA in DCM, Room Temp, 0.5-4h[1] | Highly effective, volatile (easy removal)[1] | High risk of deuterium exchange due to strong acidity.[2] | Low to Moderate |
| Standard Acidic | Hydrochloric Acid (HCl) in Dioxane | 4M HCl in Dioxane, Room Temp, 1-4h[3] | Effective, product often precipitates as HCl salt.[3] | High risk of deuterium exchange.[2] | Low to Moderate |
| Lewis Acid Catalyzed | Trimethylsilyl Iodide (TMSI) | TMSI in DCM or Chloroform, Room Temp[3][4] | Mild, non-hydrolytic conditions.[3] | Potential for side reactions if not carefully controlled. | Moderate to High |
| Lewis Acid Catalyzed | Zinc Bromide (ZnBr₂) | ZnBr₂ in DCM, Room Temp, longer reaction times[4][5] | Milder than strong acids, selective for secondary amines.[5] | Slower reaction times. | Moderate to High |
| Thermal Deprotection | Heat in a suitable solvent (e.g., water, dioxane) | High temperatures (e.g., 100-150°C)[2][6] | Avoids acidic reagents.[2] | High temperatures may cause side reactions or racemization.[2] | Potentially High |
| Catalytic Deprotection | Iron(III) salts, Dawson heteropolyacid | Catalytic amounts of catalyst in a suitable solvent[7][8] | Milder conditions, potentially more selective.[7][8] | Catalyst may require removal, optimization needed. | Potentially High |
| Solid-Phase Acid | Acidic Resins (e.g., Amberlyst-15) | Flow or batch reactor with the resin[9] | Easy separation of the acid catalyst.[9] | May require higher temperatures or longer reaction times.[9] | Moderate to High |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol is widely used but carries a significant risk of deuterium back-exchange. It is provided here as a baseline for comparison.
Materials:
-
Boc-protected deuterated peptide
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the Boc-protected deuterated peptide in anhydrous DCM in a round-bottom flask.
-
Add TFA to the solution to a final concentration of 25-50% (v/v).[1]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[3]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected deuterated peptide.[3]
Protocol 2: Milder Boc Deprotection with Zinc Bromide (ZnBr₂)
This method offers a milder alternative to strong acids, potentially reducing deuterium loss.
Materials:
-
Boc-protected deuterated peptide
-
Dichloromethane (DCM), anhydrous
-
Zinc Bromide (ZnBr₂), anhydrous
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the Boc-protected deuterated peptide in anhydrous DCM in a round-bottom flask.
-
Add 2-3 equivalents of anhydrous ZnBr₂ to the solution.[4]
-
Stir the reaction mixture at room temperature. The reaction may take several hours to days to reach completion. Monitor progress by TLC or LC-MS.[5]
-
Upon completion, quench the reaction with an aqueous basic solution (e.g., saturated NaHCO₃).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol 3: Thermal Boc Deprotection
This protocol avoids acidic reagents altogether, which can be advantageous for preserving deuterium labels.
Materials:
-
Boc-protected deuterated peptide
-
High-boiling point solvent (e.g., water, dioxane, or an ionic liquid)[2][6]
-
Reaction vessel suitable for heating (e.g., sealed tube or microwave reactor)
Procedure:
-
Dissolve the Boc-protected deuterated peptide in the chosen solvent in a suitable reaction vessel.
-
Heat the mixture to the desired temperature (typically 100-150°C).[2][6] Reaction times can vary from minutes to hours.[6]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product is in an organic solvent, it can be concentrated in vacuo. If in water, lyophilization may be required.
Logical Workflow and Decision Making
The selection of the most appropriate Boc deprotection method for a deuterated peptide requires careful consideration of the peptide's stability and the location of the deuterium labels. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a Boc deprotection method for deuterated peptides.
Signaling Pathway of Acid-Catalyzed Boc Deprotection
The mechanism of acid-catalyzed Boc deprotection is a well-established pathway that involves protonation and subsequent fragmentation. Understanding this pathway is crucial for appreciating the potential for side reactions and deuterium exchange.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Conclusion
The deprotection of Boc-protected deuterated peptides requires a careful balance between reaction efficiency and the preservation of isotopic integrity. While standard acidic methods are effective, they pose a significant risk of deuterium loss. Milder alternatives, such as Lewis acid-catalyzed and thermal deprotection, offer promising strategies to minimize D-H exchange. The choice of the optimal method should be guided by the specific characteristics of the deuterated peptide, including its acid sensitivity and the location of the deuterium labels. The protocols and workflows provided in this application note serve as a valuable resource for researchers navigating the challenges of synthesizing high-purity deuterated peptides.
References
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 2. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Zinc Bromide [commonorganicchemistry.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes: High-Efficiency Coupling of Boc-L-Ala-OH-d3 in Peptide Synthesis
Introduction
Boc-L-Ala-OH-d3 is an isotopically labeled, N-α-protected amino acid crucial for introducing a stable isotope label into peptides for various applications, including metabolic studies and quantitative mass spectrometry. The success of synthesizing these labeled peptides hinges on the critical step of peptide bond formation. This process involves the activation of the carboxylic acid group of the incoming this compound to facilitate its reaction with the N-terminal amine of the growing peptide chain.[1][2] Due to the non-sterically hindered nature of the alanine (B10760859) side chain, a wide array of modern coupling reagents can be employed to achieve high efficiency and minimize side reactions.[3][4][5]
The choice of coupling reagent is paramount for maximizing yield, ensuring high purity, and preventing potential side reactions such as racemization.[6] This document provides a comprehensive overview of the most effective coupling reagents for this compound, detailed experimental protocols, and a comparative analysis to guide researchers in selecting the optimal method for their specific needs. The primary classes of reagents discussed include carbodiimides, and the highly efficient onium salts (uronium/aminium and phosphonium (B103445) types).[1][7]
Comparative Analysis of Common Coupling Reagents
The selection of a coupling reagent depends on factors such as desired reaction speed, the potential for side reactions, cost, and the specific requirements of the peptide sequence. For a simple residue like this compound, most modern reagents perform exceptionally well.
| Reagent/System | Class | Activation Mechanism | Key Advantages | Potential Issues |
| DIC / HOBt | Carbodiimide | Forms an O-acylisourea intermediate, which then reacts with HOBt to create a less racemization-prone OBt active ester.[8][9] | Cost-effective; the diisopropylurea byproduct is soluble in common organic solvents, making it suitable for solid-phase synthesis.[1][8] | Slower reaction rates compared to onium salts; potential for N-acylurea formation as a side reaction.[8] |
| HBTU / DIPEA | Aminium Salt | Reacts with the carboxylate to form a stable OBt active ester, facilitating rapid aminolysis.[7][9] | Highly efficient and fast reactions; stable in solution, making it ideal for automated synthesizers.[7][10] | Potential for guanidinylation of the N-terminus if used in excess, which terminates the peptide chain.[2][10][11] |
| HATU / DIPEA | Aminium Salt | Forms a highly reactive OAt active ester, which is more reactive than the corresponding OBt ester due to the properties of its HOAt core.[9][10][11] | Extremely fast and efficient, even for sterically hindered amino acids; low racemization rates.[3][9] | Higher cost compared to HBTU; solutions have moderate stability. |
| PyBOP / DIPEA | Phosphonium Salt | Generates an OBt active ester via an acyloxyphosphonium salt intermediate.[7] | High coupling efficiency comparable to HBTU; avoids the guanidinylation side reaction associated with aminium salts.[2][7] The byproduct is less toxic than the HMPA produced by its predecessor, BOP.[1][2] | Solutions in DMF are less stable than uronium reagents; can be more expensive than HBTU.[10] |
| COMU / DIPEA | Uronium Salt | Forms a highly reactive OxymaPure® active ester, which is considered a safer and highly effective alternative to HOBt/HOAt-based reagents.[1][10] | Coupling efficiency is comparable or superior to HATU; byproducts are highly water-soluble, simplifying purification.[1][10] Safer handling due to the absence of explosive benzotriazole (B28993) derivatives.[1] | Relatively newer reagent, may be more expensive. |
Experimental Workflows and Mechanisms
General Workflow for Solid-Phase Peptide Synthesis (SPPS) Coupling
The coupling of this compound onto a solid support follows a cyclical process fundamental to SPPS. The workflow ensures the sequential addition of amino acids to build the desired peptide chain.
Caption: General workflow for a single coupling cycle in Boc-strategy SPPS.
General Mechanism of Carboxyl Group Activation
All coupling reagents function by activating the carboxylic acid of this compound, converting the carboxylate's hydroxyl group into a better leaving group. This creates a highly reactive intermediate that is susceptible to nucleophilic attack by the free amine of the peptide chain.
References
- 1. bachem.com [bachem.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Boc-L-Ala-OH-d3 Coupling Efficiency
Welcome to the technical support center for Boc-L-Ala-OH-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling efficiency of this deuterated amino acid in their peptide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it differ from standard Boc-L-Ala-OH?
A1: this compound is a stable isotope-labeled version of the amino acid L-alanine, where the three hydrogen atoms of the methyl side chain are replaced with deuterium (B1214612) atoms. The "Boc" refers to the tert-butyloxycarbonyl protecting group on the amine. This deuteration adds a mass of 3 Daltons to the molecule, which is useful for tracer studies in metabolic research and for potentially improving the metabolic stability of peptides.
Q2: Does the deuterium labeling in this compound affect its coupling efficiency in peptide synthesis?
A2: Yes, it can. The replacement of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect" (KIE), where reactions involving the cleavage or formation of bonds at or near the deuterated site may proceed at a slightly slower rate. While peptide bond formation itself does not directly involve the C-D bonds of the methyl group, steric and electronic effects of the deuterated side chain might slightly alter the reaction kinetics compared to the non-deuterated analog.
Q3: What are the primary applications of incorporating this compound into a peptide sequence?
A3: The primary applications include:
-
Metabolic Studies: The deuterium label serves as a tracer to monitor the metabolic fate of the peptide without using radioactive isotopes.
-
Pharmacokinetic Studies: Deuteration can sometimes slow down enzymatic degradation at or near the labeled site, potentially increasing the half-life of the peptide drug.[1][2]
-
Structural Analysis: Deuterium labeling is a powerful tool in NMR spectroscopy and neutron diffraction studies for determining peptide and protein structures.[2]
Q4: Can I use the same coupling reagents for this compound as I do for Boc-L-Ala-OH?
A4: Yes, standard coupling reagents used in Boc-based peptide synthesis are compatible with this compound. Common choices include carbodiimides (like DCC or DIC) often with additives (like HOBt or Oxyma), and uronium/phosphonium reagents (like HBTU, HATU, or PyBOP).[3]
Q5: How can I confirm the successful incorporation of this compound into my peptide?
A5: Mass spectrometry is the most direct method. You should observe a mass increase corresponding to the number of deuterated alanine (B10760859) residues incorporated. For a single incorporation, the peptide's mass will be 3 Daltons higher than its non-deuterated counterpart. Tandem mass spectrometry (MS/MS) can be used to confirm the location of the deuterated residue within the peptide sequence.
Troubleshooting Guides
Issue 1: Low Coupling Yield
Possible Causes:
-
Incomplete Activation: The carboxylic acid of this compound may not be fully activated before the coupling step.
-
Steric Hindrance: The growing peptide chain on the solid support can fold or aggregate, preventing the activated amino acid from accessing the N-terminal amine. This is a common issue in solid-phase peptide synthesis (SPPS).[4]
-
Sub-optimal Reaction Conditions: Reaction time, temperature, or reagent concentrations may not be optimized for the deuterated amino acid.
-
Kinetic Isotope Effect: A slight slowing of the reaction rate due to the deuterium substitution might result in incomplete coupling within the standard reaction time.
Solutions:
| Strategy | Details | Rationale |
| Optimize Coupling Time | Increase the coupling reaction time by 25-50% compared to the standard protocol for non-deuterated Boc-L-Ala-OH. | To compensate for a potentially slower reaction rate due to the kinetic isotope effect. |
| Double Coupling | After the initial coupling reaction, drain the vessel and add a fresh solution of activated this compound for a second coupling cycle.[5] | Ensures that any unreacted N-terminal amines from the first coupling are capped, thereby increasing the overall yield of the desired peptide.[5] |
| Increase Reagent Equivalents | Use a slightly higher excess of this compound and coupling reagents (e.g., increase from 3 to 4 equivalents). | To drive the reaction to completion, especially if aggregation is suspected. |
| Elevate Temperature | If using a microwave peptide synthesizer or a temperature-controlled reaction vessel, consider increasing the coupling temperature by 5-10 °C. | To provide additional energy to overcome the activation barrier, which can be beneficial for sterically hindered couplings. |
| Change Coupling Reagent | Switch to a more potent coupling reagent. For example, if using DIC/HOBt, consider switching to HATU or HBTU.[3] | Uronium-based reagents are generally more reactive and can improve yields for difficult couplings.[3] |
Issue 2: Presence of Deletion Sequences in the Final Product
Possible Causes:
-
Incomplete Deprotection: The Boc protecting group of the preceding amino acid was not fully removed, leaving no free amine for the incoming this compound to couple with.
-
Incomplete Coupling: As described in the previous section, if the coupling of this compound is incomplete, the subsequent amino acid will be added to the unreacted N-terminus, resulting in a peptide missing the deuterated alanine.
Solutions:
| Strategy | Details | Rationale |
| Confirm Deprotection | Use a qualitative test like the Kaiser test or the Chloranil test to ensure complete removal of the Boc group before the coupling step. | A positive test (blue color for Kaiser test) indicates the presence of a free primary amine, confirming successful deprotection. |
| Implement Capping Step | After the coupling of this compound, treat the resin with an acetylating agent like acetic anhydride. | This will permanently block any unreacted N-terminal amines, preventing them from reacting in subsequent cycles and making the resulting capped, shorter peptides easier to purify away from the target peptide. |
| Optimize Deprotection | Increase the deprotection time or use a fresh deprotection solution (e.g., trifluoroacetic acid in dichloromethane). | To ensure complete removal of the Boc group, especially for sterically hindered residues. |
Issue 3: Racemization
Possible Causes:
-
Over-activation: The activated this compound is too reactive, leading to the abstraction of the alpha-proton and loss of stereochemistry.
-
Excessive Base: Using too much or too strong of a base during coupling can promote racemization.
Solutions:
| Strategy | Details | Rationale |
| Use Additives | When using carbodiimide (B86325) coupling reagents like DCC or DIC, always include an additive such as HOBt or OxymaPure.[3] | These additives form an active ester that is less prone to racemization than the O-acylisourea intermediate.[3] |
| Choose Appropriate Base | Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary. | To minimize the risk of base-catalyzed racemization. |
| Pre-activation Time | Minimize the pre-activation time before adding the activated amino acid to the resin. | To reduce the time the highly reactive species exists in solution, thereby lowering the chance of racemization. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Coupling
This protocol assumes a standard Boc-SPPS workflow on a Merrifield or similar resin.
-
Resin Swelling: Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain and treat with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in N,N-dimethylformamide (DMF).
-
Add this solution to the resin.
-
Add 3 equivalents of diisopropylcarbodiimide (DIC) to the resin slurry.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test. If positive (blue beads), the coupling is incomplete; consider a second coupling.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Proceed to the deprotection step for the next amino acid in the sequence.
Protocol 2: Solution-Phase Peptide Synthesis - Dipeptide Formation
This protocol describes the coupling of this compound to an amino acid ester (e.g., Glycine methyl ester hydrochloride).
-
Reactant Preparation:
-
Dissolve 1 equivalent of Glycine methyl ester hydrochloride and 1.1 equivalents of DIPEA in DCM. Stir for 10 minutes at room temperature.
-
In a separate flask, dissolve 1 equivalent of this compound and 1 equivalent of HOBt in DCM.
-
-
Activation and Coupling:
-
Cool the this compound solution to 0°C in an ice bath.
-
Add 1.1 equivalents of DIC to the cooled solution and stir for 5 minutes.
-
Add the Glycine methyl ester solution dropwise to the activated this compound solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the organic phase with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by column chromatography on silica (B1680970) gel.
Visualizations
Caption: General workflow for a single coupling cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Logical troubleshooting flow for addressing low coupling yield in peptide synthesis.
References
Technical Support Center: Preventing Racemization in Deuterated Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of racemization during the synthesis of deuterated peptides. Maintaining stereochemical integrity is paramount for the biological activity and therapeutic efficacy of peptides. This guide offers detailed insights and actionable protocols to minimize or eliminate racemization in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure, single enantiomer (typically the L-form in natural peptides) of an amino acid is converted into a mixture of both L- and D-enantiomers.[1] During peptide synthesis, this means an L-amino acid can be inadvertently transformed into a D-amino acid at its chiral alpha-carbon (Cα), leading to the incorporation of the incorrect stereoisomer into the peptide chain. This alteration can profoundly affect the peptide's three-dimensional structure, and consequently, its biological function.
Q2: How does α-deuteration impact racemization during peptide synthesis?
A2: Substituting the hydrogen atom on the alpha-carbon with a deuterium (B1214612) atom can significantly reduce the rate of racemization. This phenomenon is known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, making it stronger and more difficult to break.[2] Since the primary mechanisms of racemization involve the removal of this alpha-proton (or deuteron), a higher activation energy is required to abstract a deuteron (B1233211) compared to a proton. A study on a hexapeptide containing a deuterated asparagine residue demonstrated that this substitution can decrease the rate of racemization by more than five-fold.[3] Therefore, using α-deuterated amino acids can be an effective intrinsic strategy to suppress epimerization during peptide coupling.
Q3: What are the primary chemical mechanisms leading to racemization?
A3: Racemization during peptide coupling primarily occurs through two mechanisms:[1][4]
-
Oxazolone (B7731731) (Azlactone) Formation: This is the most prevalent pathway. The activated carboxyl group of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this oxazolone is highly acidic and can be easily abstracted by a base. The resulting achiral enolate can then be reprotonated from either face, leading to a mixture of L- and D-amino acids upon reaction with the incoming amine.
-
Direct Enolization: This mechanism involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate without proceeding through an oxazolone. While less common, this pathway can be significant, especially under strongly basic conditions.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Use of Marfey's reagent to quantitate racemization upon anchoring of amino acids to solid supports for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Deuterated Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and analysis of deuterated peptides. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of deuterated peptides in research and drug development?
A1: Deuterated peptides are valuable tools in various scientific disciplines. In drug development, replacing hydrogen with deuterium (B1214612) at specific sites can slow down metabolic breakdown, thereby enhancing the pharmacokinetic profile and extending the half-life of peptide-based drugs.[1][2] This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is broken more slowly by metabolic enzymes than a carbon-hydrogen (C-H) bond.[2] In structural biology, deuterated peptides are extensively used in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to study protein conformation, dynamics, and interactions.[3][4] They are also used in NMR spectroscopy to simplify spectra and study protein structure.
Q2: What is the difference between peptides deuterated via chemical synthesis and those labeled through hydrogen-deuterium exchange (HDX)?
A2: Chemically synthesized deuterated peptides typically have deuterium atoms incorporated at non-labile positions, such as on carbon atoms. This is achieved by using deuterated amino acid building blocks during solid-phase or solution-phase peptide synthesis.[5] These C-D bonds are stable and not readily exchanged with hydrogen atoms from the solvent.
In contrast, HDX introduces deuterium at labile positions, primarily the amide hydrogens on the peptide backbone, by exposing the peptide or protein to a deuterated solvent (e.g., D₂O).[6] These deuterons can exchange back with protons if the peptide is returned to a protic solvent, a phenomenon known as back-exchange.[2]
Q3: Can the incorporation of deuterium affect the chromatographic purification of my peptide?
A3: Yes, although the effect is often subtle. The C-D bond is slightly shorter and stronger than a C-H bond, which can lead to minor differences in polarity and intermolecular interactions.[7] This can sometimes cause a shift in retention time during reversed-phase high-performance liquid chromatography (RP-HPLC), with deuterated peptides often eluting slightly earlier than their non-deuterated counterparts. While this effect is usually small, it can be a consideration when developing purification methods for high-purity isotopic compounds.
Q4: Which analytical techniques are essential for characterizing my final deuterated peptide product?
A4: The two primary techniques for characterizing deuterated peptides are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7] HR-MS is used to confirm the molecular weight of the peptide and to determine the isotopic enrichment by analyzing the relative abundance of deuterated and non-deuterated isotopologues.[7] ¹H and ²H NMR spectroscopy are crucial for confirming the specific sites of deuterium incorporation and assessing the isotopic purity at each labeled position.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and analysis of deuterated peptides.
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield of Crude Peptide | Incomplete Coupling Reactions: Some amino acids are known to be difficult to couple, leading to deletion sequences. This can be exacerbated by peptide aggregation on the solid-phase resin.[8][9][10] | 1. Optimize Coupling Conditions: Change the coupling reagents (e.g., use HATU or HCTU), increase reaction times, or perform double couplings for difficult residues.[11][12] 2. Modify Synthesis Strategy: For long or hydrophobic peptides, consider a segmented synthesis approach where smaller fragments are synthesized and then ligated.[8] 3. Change Solvents: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for solvating aggregating peptides.[12] |
| Lower than Expected Isotopic Purity | Back-Exchange During Cleavage/Deprotection: The acidic conditions used for cleaving the peptide from the resin and removing side-chain protecting groups (e.g., using Trifluoroacetic acid - TFA) can cause labile deuterons to exchange with protons from residual water or the reagents themselves.[13] | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. Thoroughly dry all glassware and perform reactions under an inert atmosphere.[13] 2. Use Deuterated Reagents: If possible, use deuterated TFA and other deuterated cleavage scavengers to minimize the source of protons. |
| Isotopic Scrambling During Purification: The conditions used during purification (e.g., pH, temperature) can sometimes promote the migration of deuterium atoms to unintended positions within the molecule.[7] | 1. Optimize Purification Conditions: Re-evaluate the pH and temperature of your purification steps.[7] For peptides with labile deuterium atoms, consider purification methods that use aprotic solvents and neutral conditions.[7] | |
| Difficulty Confirming Site of Deuteration | Deuterium Scrambling During MS/MS Analysis: High-energy fragmentation methods like Collision-Induced Dissociation (CID) can cause deuterium atoms to migrate along the peptide backbone before fragmentation, making it impossible to pinpoint their original location.[2][14] | 1. Use "Softer" Fragmentation Techniques: Employ Electron Capture Dissociation (ETD) or Electron Transfer Dissociation (ETD) for MS/MS analysis. These methods cause less vibrational excitation of the peptide ions, minimizing or eliminating hydrogen scrambling.[15] 2. Matrix-Assisted Laser Desorption/Ionization In-Source Decay (MALDI-ISD): This technique has also been shown to produce fragment ions with low levels of scrambling.[14] |
| Peptide Aggregation During Synthesis | Hydrophobic Sequences or Secondary Structure Formation: Certain peptide sequences, particularly those rich in hydrophobic amino acids, are prone to forming aggregates on the resin, which hinders reagent access and leads to incomplete reactions.[8] | 1. Incorporate Solubilizing Tags: Adding a temporary solubilizing tag, such as a polyethylene (B3416737) glycol (PEG) linker, can improve solubility.[8] 2. Use Pseudoproline Dipeptides: Incorporating these modified amino acids can disrupt the formation of secondary structures that lead to aggregation.[8] 3. Microwave-Assisted Synthesis: Using a microwave peptide synthesizer can help to reduce aggregation and improve coupling efficiency. |
Experimental Protocols & Methodologies
Protocol 1: General Solid-Phase Synthesis of a Deuterated Peptide
This protocol outlines a general workflow for the manual synthesis of a peptide incorporating a deuterated amino acid using Fmoc/tBu chemistry.
-
Resin Preparation: Swell the appropriate solid-phase resin (e.g., Rink Amide resin for a C-terminal amide) in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent (e.g., HBTU/DIPEA in DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine (B6355638) in DMF.
-
Chain Elongation (Incorporation of Deuterated Amino Acid):
-
Activate the desired deuterated Fmoc-amino acid with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated deuterated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. A Kaiser test can be performed to check for the presence of free primary amines, indicating an incomplete reaction.[11] If the test is positive, a second coupling may be necessary.
-
-
Repeat Deprotection and Coupling Cycles: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Global Deprotection:
-
Wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[16] To minimize deuterium loss at labile positions, use anhydrous reagents where possible.[13]
-
React for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product.
-
Purify the peptide using preparative RP-HPLC.
-
-
Analysis: Confirm the identity and purity of the final deuterated peptide using LC-MS and characterize the deuterium incorporation using HR-MS and NMR.[7]
Protocol 2: Method to Detect Deuterium Scrambling during Gas-Phase Peptide Fragmentation
This method can be used to test if a particular mass spectrometer setup and fragmentation method (e.g., CID) causes scrambling of deuterium labels.
-
Prepare a Test Peptide: Use a commercially available peptide, such as neurotensin (B549771) (9-13; RPYIL).
-
Full Deuteration: Dissolve the peptide in deuterium oxide (D₂O) to exchange all labile hydrogens for deuteriums.
-
Controlled Back-Exchange: Load the fully deuterated peptide onto a reversed-phase column and wash extensively with a cold, acidic aqueous buffer (e.g., 0.1% TFA in H₂O). This step is designed to selectively exchange the deuteriums on the N- and C-termini and side chains back to hydrogens, leaving only the amide backbone deuterons.
-
Elution and Fragmentation: Elute the partially deuterated peptide from the column with a high concentration of acetonitrile (B52724) in an acidic buffer and introduce it into the mass spectrometer. Perform MS/MS analysis using the fragmentation method to be tested (e.g., CID).
-
Analysis of Fragment Ions:
-
No Scrambling: If no scrambling occurs, the b₂ fragment ion (RP) should not contain any deuterium, as neither Arginine nor Proline has a backbone amide hydrogen that would have retained a deuteron (B1233211) from the D₂O incubation.
-
Scrambling: If scrambling occurs, the deuterium atoms from the other amide positions will migrate along the peptide, and the b₂ fragment ion will show a mass increase corresponding to the incorporation of deuterium.
-
Data Summary Tables
Table 1: Common Difficult Couplings in Solid-Phase Peptide Synthesis
This table highlights amino acid residues that are generally challenging to couple during SPPS, which can lead to lower yields and purity. While not specific to deuterated amino acids, these general principles apply.
| Carboxyl-Reacting Amino Acid (Incoming) | Most Difficult Amine-Reacting Residues (on Resin) |
| Histidine | Glutamine, Leucine, Alanine, Arginine, Isoleucine |
| Threonine | Glutamine, Leucine, Alanine, Arginine, Isoleucine |
| Arginine | Glutamine, Leucine, Alanine, Arginine, Isoleucine |
| Valine | Glutamine, Leucine, Alanine, Arginine, Isoleucine |
| Isoleucine | Glutamine, Leucine, Alanine, Arginine, Isoleucine |
| Glutamine | Glutamine, Leucine, Alanine, Arginine, Isoleucine |
| (Source: Adapted from studies on Boc-benzyl strategy peptide synthesis)[9][10] |
Table 2: Factors Influencing Back-Exchange in HDX-MS Experiments
This table summarizes key experimental parameters that must be controlled to minimize the loss of deuterium labels (back-exchange) during the analysis of deuterated peptides, particularly in HDX-MS workflows.
| Parameter | Condition to Minimize Back-Exchange | Rationale |
| pH | Low pH (approx. 2.5) | The rate of amide hydrogen exchange is at its minimum at around pH 2.6.[2] |
| Temperature | Low Temperature (approx. 0°C) | Lowering the temperature significantly slows down the rate of the exchange reaction.[2] |
| Time | Rapid Analysis | Minimizing the time the peptide is in a protic environment (e.g., during HPLC separation) reduces the opportunity for back-exchange.[2] This is why fast chromatography gradients are used. |
Visualizations
Workflow for Solid-Phase Synthesis of a Deuterated Peptide
Caption: Workflow for the solid-phase synthesis of a peptide incorporating a deuterated amino acid.
Logical Flow for Minimizing Back-Exchange in HDX-MS
References
- 1. lifetein.com [lifetein.com]
- 2. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. benchchem.com [benchchem.com]
- 14. Gas-phase fragmentation of peptides by MALDI in-source decay with limited amide hydrogen (1H/2H) scrambling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing Cleavage of Deuterated Peptides from Resin
Welcome to our technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage of deuterated peptides from solid-phase synthesis resins. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on preserving the isotopic integrity of your valuable peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving deuterated peptides from a resin?
A1: The main challenge is preventing deuterium (B1214612) back-exchange, which is the undesirable replacement of deuterium atoms with hydrogen atoms from the cleavage cocktail or subsequent workup steps.[1] This loss of isotopic labeling can compromise the results of downstream applications such as NMR structural studies or use as internal standards in mass spectrometry.
Q2: What experimental factors influence the rate of deuterium back-exchange during cleavage?
A2: Several factors can increase the rate of deuterium back-exchange:
-
pH: The cleavage process is acid-catalyzed, and the acidic environment of the cleavage cocktail, typically containing trifluoroacetic acid (TFA), can facilitate the exchange of deuterons for protons.[1]
-
Temperature: Higher temperatures significantly accelerate the rate of back-exchange.[1]
-
Exposure Time: The longer the deuterated peptide is in contact with a protic (hydrogen-containing) environment, the greater the extent of back-exchange.[1]
-
Cleavage Cocktail Composition: The presence of water or other protic scavengers in the cleavage cocktail can serve as a source of hydrogen atoms.
Q3: How can I minimize deuterium back-exchange during the cleavage of my synthetic peptide?
A3: To minimize deuterium back-exchange, consider the following strategies:
-
Use a Deuterated Cleavage Reagent: The most effective method is to use deuterated trifluoroacetic acid (TFA-d) in your cleavage cocktail. This minimizes the presence of protic species that can lead to back-exchange.
-
Control the Temperature: Perform the cleavage reaction at a reduced temperature (e.g., 0-4 °C) to slow down the rate of back-exchange.
-
Minimize Reaction Time: Optimize the cleavage time to be sufficient for complete removal of the peptide from the resin and protecting groups, but not excessively long to promote back-exchange.[2] A trial cleavage on a small amount of resin is recommended to determine the optimal time.[2]
-
Use Anhydrous Conditions: Ensure all reagents and solvents are as anhydrous as possible to reduce the sources of protons.
Q4: Are there alternatives to TFA-based cleavage that are less prone to causing deuterium back-exchange?
A4: While TFA is the most common reagent for cleaving peptides from resins in Fmoc-based synthesis, alternative methods that use different chemistries could potentially reduce back-exchange.[3] For instance, photolabile linkers that are cleaved by UV light would avoid the acidic conditions that promote back-exchange. However, the compatibility of these linkers with your synthesis strategy needs to be considered. Another approach could be the use of HF, but this is a much harsher reagent and requires specialized equipment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Significant loss of deuterium observed in the final peptide (analyzed by MS or NMR). | Deuterium back-exchange during cleavage. | 1. Switch to a cleavage cocktail prepared with deuterated trifluoroacetic acid (TFA-d).2. Perform the cleavage reaction at a lower temperature (e.g., 0-4 °C).3. Reduce the cleavage reaction time to the minimum required for complete cleavage.4. Ensure all reagents and solvents used in the cleavage and workup are anhydrous. |
| Low peptide cleavage yield. | 1. Incomplete cleavage reaction.2. Peptide precipitation during cleavage. | 1. Increase the cleavage reaction time or perform a second cleavage on the same resin.[2]2. Ensure a sufficient volume of cleavage cocktail is used to keep the peptide solubilized.3. For hydrophobic peptides, consider adding a small amount of a more solubilizing scavenger to the cocktail. |
| Presence of side-products in the crude peptide. | Reaction of the peptide with carbocations generated during the removal of protecting groups. | 1. Use an optimized scavenger cocktail based on the amino acid composition of your peptide.2. Ensure scavengers are fresh and of high quality. |
| Peptide is difficult to precipitate with cold ether after cleavage. | The peptide may be highly hydrophilic or still partially protected, increasing its solubility in the cleavage mixture. | 1. Concentrate the TFA solution under a stream of nitrogen before adding cold ether.2. Use a larger volume of cold ether for precipitation.3. Consider alternative workup procedures such as dialysis or solid-phase extraction. |
Data Presentation: Comparison of Cleavage Cocktails
| Cleavage Cocktail | Composition | Typical Use | Expected Impact on Deuterium Stability |
| Standard TFA | 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (B1312306) (TIS) | Peptides without sensitive residues (e.g., Cys, Met, Trp). | Moderate Risk of Back-Exchange: The presence of water provides a direct source of protons. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Peptides with multiple sensitive residues. | High Risk of Back-Exchange: Contains water and other protic scavengers (phenol, EDT). |
| TFA-d Cocktail (Recommended for Deuterated Peptides) | 95% TFA-d, 2.5% TIS, 2.5% D₂O | Deuterated peptides to minimize back-exchange. | Low Risk of Back-Exchange: The primary source of exchangeable protons (TFA and water) is replaced with their deuterated counterparts. |
| "Odorless" Cocktail (Reagent B) | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Alternative to cocktails with foul-smelling thiols. | High Risk of Back-Exchange: Contains water and phenol. |
Experimental Protocols
Protocol 1: Standard Cleavage of a Non-Deuterated Peptide
This protocol is for the cleavage of a standard peptide from a solid-phase resin using a common TFA-based cocktail.
-
Resin Preparation:
-
Transfer the peptide-resin (e.g., 100 mg) to a reaction vessel.
-
Wash the resin with dichloromethane (B109758) (DCM) (3 x 1 mL) to swell the resin and remove residual solvents.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Cocktail Preparation:
-
In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For 100 mg of resin, prepare approximately 2 mL.
-
For a standard cocktail, mix TFA (1.9 mL), deionized water (0.05 mL), and triisopropylsilane (TIS) (0.05 mL).
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Isolation:
-
Filter the cleavage mixture through a sintered glass funnel into a collection tube.
-
Wash the resin with fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
In a separate tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the crude peptide.
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
After the final wash, dry the crude peptide pellet under vacuum.
-
Protocol 2: Optimized Cleavage of a Deuterated Peptide to Minimize Back-Exchange
This protocol is specifically designed to minimize deuterium back-exchange during the cleavage of a deuterated peptide.
-
Resin Preparation:
-
Transfer the deuterated peptide-resin (e.g., 100 mg) to a pre-chilled reaction vessel.
-
Wash the resin with anhydrous DCM (3 x 1 mL).
-
Thoroughly dry the resin under a high vacuum for at least 1 hour.
-
-
Deuterated Cleavage Cocktail Preparation:
-
Crucially, perform all steps in a glove box or under an inert, dry atmosphere to minimize exposure to atmospheric moisture.
-
In a well-ventilated fume hood, prepare the deuterated cleavage cocktail fresh in a pre-chilled, dry glass vial. For 100 mg of resin, prepare approximately 2 mL.
-
Carefully mix deuterated trifluoroacetic acid (TFA-d, ≥99.5% D) (1.9 mL), deuterium oxide (D₂O, ≥99.9% D) (0.05 mL), and triisopropylsilane (TIS) (0.05 mL).
-
-
Cleavage Reaction:
-
Cool the reaction vessel containing the dried resin in an ice bath for 10 minutes.
-
Add the freshly prepared, pre-chilled deuterated cleavage cocktail to the resin.
-
Gently agitate the mixture while maintaining the temperature at 0-4 °C for the optimized cleavage time (e.g., 2 hours).
-
-
Peptide Isolation:
-
Filter the cleavage mixture through a sintered glass funnel into a pre-chilled collection tube.
-
Quickly wash the resin with fresh, cold TFA-d (2 x 0.5 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
In a separate tube, add anhydrous, cold diethyl ether (approximately 10 times the volume of the collected TFA-d filtrate).
-
Slowly add the TFA-d filtrate dropwise to the cold ether while gently vortexing.
-
-
Washing and Drying:
-
Centrifuge the mixture at low temperature to pellet the peptide.
-
Carefully and quickly decant the ether.
-
Wash the peptide pellet with cold, anhydrous ether two more times.
-
Immediately after the final wash, dry the crude deuterated peptide pellet under a high vacuum to remove all traces of solvent.
-
Visualizations
Caption: Workflow for optimizing the cleavage of deuterated peptides.
Caption: Troubleshooting decision tree for deuterium loss.
References
Technical Support Center: Purification of Deuterated Peptides
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of deuterated peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude deuterated peptide samples?
A1: Following solid-phase peptide synthesis (SPPS), crude peptide products are complex mixtures. For deuterated peptides, these impurities can be categorized as follows:
-
Peptide-Related Impurities:
-
Truncated Peptides: Sequences missing one or more amino acids from the N-terminus due to incomplete coupling reactions.[1]
-
Deletion Peptides: Peptides lacking an amino acid within the sequence, often caused by incomplete removal of the N-terminal protecting group.[1][2]
-
Incompletely Deprotected Peptides: Peptides that retain side-chain protecting groups after cleavage.[1][3]
-
Modified Peptides: This can include oxidized residues (especially methionine), deamidated residues (asparagine and glutamine), or the formation of pyroglutamate (B8496135) at the N-terminus.[1][2]
-
Diastereomeric Impurities: Racemization of amino acid residues can occur during the synthesis process.[3]
-
-
Non-Peptide Impurities:
Q2: How does deuterium (B1214612) labeling affect a peptide's retention time in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)?
A2: Deuterium labeling typically causes a small but measurable shift in retention time, a phenomenon known as the chromatographic deuterium effect or kinetic isotope effect.[6] In RP-HPLC, deuterated peptides generally elute slightly earlier than their non-deuterated (protiated) counterparts.[7] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to minor differences in the peptide's polarity and its hydrophobic interactions with the stationary phase.[6]
Q3: My deuterated internal standard is not perfectly co-eluting with my analyte in LC-MS/MS. How can I ensure accurate quantification?
A3: A slight separation between the analyte and its deuterated internal standard is expected due to the deuterium isotope effect.[8] If this shift impacts quantitative accuracy, likely due to differing matrix effects, consider the following solutions:[8][9]
-
Use a Narrow Integration Window: Set your peak integration windows to capture the entire peak for both the analyte and the internal standard, even with the slight shift.[8]
-
Evaluate Matrix Effects: Assess if the differential elution leads to varied ion suppression or enhancement for the analyte and the internal standard. This can be checked by comparing the internal standard's response in the presence and absence of the matrix.[8]
-
Optimize Chromatography: A shallower gradient during elution can sometimes improve the co-elution of the two species.[1]
-
Construct a Detailed Calibration Curve: A carefully prepared calibration curve with multiple data points can help mitigate inaccuracies arising from imperfect co-elution.[8]
Q4: What is isotopic scrambling, and how can it affect my purification?
A4: Isotopic scrambling refers to the unintended exchange of deuterium atoms with hydrogen atoms from the solvent or other molecules during the purification process. This leads to a decrease in the isotopic purity of the final product. To minimize isotopic scrambling, it is crucial to control the pH and temperature during purification and consider using aprotic solvents and neutral conditions for peptides with labile deuterium atoms.
Q5: Which analytical techniques are best for assessing the chemical and isotopic purity of my final deuterated peptide?
A5: The two primary techniques for assessing the purity of deuterated peptides are:
-
High-Resolution Mass Spectrometry (HR-MS): This technique is essential for determining the isotopic enrichment by analyzing the relative abundance of deuterated and non-deuterated isotopologues.[10] It provides a precise measurement of the mass, confirming the incorporation of deuterium.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR can confirm the specific positions of the deuterium labels on the peptide and provide insights into the overall isotopic purity.
Troubleshooting Guides
HPLC Purification Issues
A common workflow for troubleshooting HPLC purification is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry Analysis of Peptides with Boc-L-Ala-OH-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the mass spectrometry analysis of peptides incorporating Boc-L-Ala-OH-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications in mass spectrometry?
This compound is a deuterated and protected form of the amino acid L-alanine. The "Boc" (tert-butyloxycarbonyl) group is a common protecting group used in peptide synthesis to prevent unwanted reactions at the N-terminus. The "-d3" indicates that the three hydrogen atoms on the methyl side chain of alanine (B10760859) have been replaced with deuterium (B1214612).
In mass spectrometry, this compound is primarily used as a building block to synthesize stable isotope-labeled (SIL) peptide internal standards. These standards are crucial for accurate quantification of peptides in complex biological samples, as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, but are distinguishable by their mass difference.
Q2: What are the expected mass shifts when incorporating this compound into a peptide?
The incorporation of a this compound residue will result in a mass increase of +3 Da compared to the incorporation of a standard L-alanine residue. The Boc protecting group itself adds a significant mass that is typically removed before the final analysis of the target peptide. The key is the mass difference between the deuterated and non-deuterated peptide for use as an internal standard.
Q3: Can the Boc protecting group interfere with mass spectrometry analysis?
Yes, the Boc group can be thermally labile and may fragment in the ion source of the mass spectrometer, a phenomenon known as in-source decay. This can lead to the observation of peaks corresponding to the peptide without the Boc group, complicating data interpretation and potentially reducing the signal intensity of the intended precursor ion. It is often advisable to use soft ionization techniques to minimize this fragmentation.[1]
Q4: Will the deuterium labeling in this compound affect the peptide's chromatographic retention time?
Yes, it is a well-documented phenomenon that deuterated compounds may exhibit slightly different retention times in reversed-phase liquid chromatography (LC) compared to their non-deuterated analogs.[2][3] Typically, deuterated peptides elute slightly earlier. This can be a critical factor in quantitative analysis, as it may lead to differential matrix effects if the labeled and unlabeled peptides do not co-elute perfectly.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal for the Peptide of Interest
Question: I am not observing a strong signal, or any signal at all, for my peptide containing the this compound residue. What are the possible causes and solutions?
| Potential Cause | Recommended Solution |
| Poor Ionization Efficiency | The bulky Boc protecting group can sometimes hinder efficient ionization. Optimize ion source parameters such as spray voltage, capillary temperature, and gas flows. Consider using a mobile phase with additives like formic acid to promote protonation. |
| In-source Decay of Boc Group | The Boc group may be fragmenting in the ion source. Try using a softer ionization method if available (e.g., nano-electrospray). Lower the ion source temperature and fragmentor/cone voltage to minimize fragmentation.[1] |
| Sample Loss During Preparation | Peptides can adhere to surfaces of tubes and pipette tips. Use low-binding labware. Ensure complete dissolution of the peptide in an appropriate solvent. |
| High Salt Concentration | Salts from buffers used in synthesis or sample preparation can suppress the electrospray ionization signal. Ensure thorough desalting of the peptide sample using C18 spin columns or similar devices. |
| Incorrect Mass Spectrometer Settings | Verify that the mass spectrometer is calibrated and tuned correctly. Ensure the scan range is appropriate for the expected m/z of your peptide. |
Issue 2: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are not reproducible, and I suspect issues with my this compound labeled internal standard. What should I investigate?
| Potential Cause | Recommended Solution |
| Chromatographic Separation of Labeled and Unlabeled Peptides | The deuterium labeling can cause a slight shift in retention time, leading to differential ion suppression.[2] Optimize the LC gradient to ensure co-elution of the analyte and the internal standard. A shallower gradient may improve peak overlap. |
| Isotopic Impurity of the Standard | The deuterated standard may contain a small percentage of the unlabeled analyte. Analyze the internal standard solution alone to check for the presence of the unlabeled peptide. |
| Back-Exchange of Deuterium | While the deuterium on the alanine side chain is generally stable, exposure to harsh acidic or basic conditions for prolonged periods could potentially lead to some back-exchange with hydrogen from the solvent. Prepare fresh solutions and avoid extreme pH conditions during sample storage and preparation. |
| Differential Matrix Effects | Even with co-elution, the analyte and internal standard may experience different levels of ion suppression from matrix components. Improve sample cleanup procedures to remove interfering substances. |
| Incorrect Concentration of Internal Standard | Accurately determine the concentration of your internal standard stock solution. Perform a calibration curve to ensure a linear response. |
Issue 3: Unexpected Peaks in the Mass Spectrum
Question: I am observing unexpected peaks in my mass spectrum that are complicating my analysis. How can I identify and mitigate them?
| Potential Cause | Recommended Solution |
| Adduct Formation | Peptides in electrospray ionization are prone to forming adducts with cations present in the solvent, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺). Use high-purity solvents and plasticware to minimize alkali metal contamination. Recognize and account for the characteristic mass shifts of common adducts. |
| In-source Fragmentation of Boc Group | A prominent peak corresponding to [M+H-100]⁺ (loss of the Boc group) may be observed. As mentioned previously, optimize ion source conditions to minimize this. |
| Contaminants from Peptide Synthesis | Incomplete removal of protecting groups or side products from solid-phase peptide synthesis can result in extra peaks. Ensure high purity of the synthesized peptide through proper washing and purification (e.g., HPLC). Common contaminants include residual solvents and byproducts from coupling reagents.[4] |
| Presence of Doubly Charged Ions | Peptides often form multiply charged ions (e.g., [M+2H]²⁺). Ensure your data analysis software is correctly identifying and processing these species. |
Quantitative Data Summary
Table 1: Common Adducts in Electrospray Ionization Mass Spectrometry
| Adduct Ion | Mass Shift (Da) |
| Sodium ([M+Na]⁺) | +22.99 |
| Potassium ([M+K]⁺) | +39.10 |
| Ammonium ([M+NH₄]⁺) | +18.04 |
Table 2: Typical Retention Time Shifts for Deuterated Peptides in Reversed-Phase LC
| Extent of Deuteration | Typical Retention Time Shift |
| Low (e.g., d3-d5) | -0.1 to -0.5 minutes |
| High (e.g., >d10) | Can be more significant |
| Note: These are approximate values and can vary significantly based on the peptide sequence, chromatographic column, and LC conditions.[2] |
Experimental Protocols
Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a peptide incorporating this compound using Boc chemistry on a Merrifield resin.
1. Resin Preparation:
-
Swell the Merrifield resin in dichloromethane (B109758) (DCM) for 1-2 hours.
-
Wash the resin with DCM (3x) and dimethylformamide (DMF) (3x).
2. First Amino Acid Coupling (C-terminal):
-
Dissolve the Boc-protected C-terminal amino acid and a coupling agent (e.g., HBTU) in DMF.
-
Add an activator base (e.g., DIEA) and add the mixture to the resin.
-
Agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Wash the resin with DMF (3x) and DCM (3x).
3. Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DMF (3x).
4. Neutralization:
-
Treat the resin with 5% DIEA in DMF for 10 minutes.
-
Wash the resin with DMF (3x).
5. Subsequent Amino Acid Couplings (including this compound):
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.
6. Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin thoroughly and dry it.
-
Treat the resin with a cleavage cocktail (e.g., HF or TFMSA with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups. This step should be performed in a specialized and well-ventilated fume hood.[5][6]
7. Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet.
-
Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry.
Visualizations
Caption: Experimental workflow for the analysis of peptides containing this compound.
Caption: A logical troubleshooting workflow for mass spectrometry analysis of peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 4. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Troubleshooting low yield in deuterated peptide synthesis
Welcome to the technical support center for deuterated peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of deuterated peptides, with a focus on addressing low yield.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my deuterated peptide synthesis lower than its non-deuterated analog?
Lower yields in deuterated peptide synthesis can arise from several factors. The incorporation of deuterated amino acids can sometimes lead to slower reaction kinetics during coupling steps. Additionally, issues like incomplete deprotection, aggregation of the growing peptide chain, and side reactions can be exacerbated by the presence of deuterated residues. Back-exchange of deuterium (B1214612) for hydrogen during cleavage and purification is another common cause of reduced yield of the desired deuterated product.
Q2: What are the most common causes of low yield in Solid-Phase Peptide Synthesis (SPPS) of deuterated peptides?
The most frequent culprits for low yield include:
-
Incomplete Coupling: Steric hindrance from bulky deuterated side chains or aggregation can prevent complete coupling of the incoming deuterated amino acid.
-
Incomplete Deprotection: The Fmoc protecting group may not be completely removed, leading to truncated peptide sequences.[1][2]
-
Peptide Aggregation: Hydrophobic deuterated peptides are prone to aggregation on the resin, which can block reactive sites.[3]
-
Side Reactions: Undesirable chemical modifications can occur during synthesis, such as racemization or modifications to amino acid side chains.[3]
-
Back-Exchange: During the final cleavage from the resin, deuterium atoms can be replaced by protons from the acidic cleavage cocktail.[4][5]
-
Difficulties in Purification: Poor solubility or aggregation of the crude deuterated peptide can lead to significant sample loss during purification steps.[6]
Q3: How can I minimize deuterium back-exchange during cleavage?
Minimizing back-exchange is crucial for maximizing the yield of the desired deuterated peptide. Key strategies include:
-
Use of Deuterated Reagents: Whenever possible, use deuterated trifluoroacetic acid (d-TFA) in the cleavage cocktail.
-
Anhydrous Conditions: Ensure all reagents and solvents are as anhydrous as possible, as water is a primary source of protons.
-
Optimized Cleavage Cocktail: Utilize scavengers that are less likely to contribute to back-exchange.
-
Reduced Cleavage Time: Minimize the time the peptide is exposed to the acidic cleavage conditions.
-
Low Temperature: Perform the cleavage at a reduced temperature (e.g., 0°C) to slow down the exchange reaction.[7]
Troubleshooting Guides
Problem 1: Low Coupling Efficiency of a Deuterated Amino Acid
Symptoms:
-
Mass spectrometry (MS) analysis of a test cleavage shows a significant peak corresponding to a deletion of the deuterated amino acid.
-
A positive Kaiser test (blue beads) after the coupling step, indicating unreacted free amines.[1]
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
Technical Support Center: Boc-L-Ala-OH-d3
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, stability, and handling of Boc-L-Ala-OH-d3. It also offers troubleshooting guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
To ensure the long-term stability and integrity of this compound, it is recommended to store it in a cool, dry place. Keep the container tightly closed when not in use. For specific temperature recommendations, please refer to the supplier's technical data sheet. As a general guideline based on the non-deuterated analogue, storage at refrigerated temperatures is advisable.
2. How stable is this compound?
3. What are the main differences in handling deuterated versus non-deuterated amino acids?
The primary difference lies in the potential for isotopic exchange (H/D exchange). It is crucial to handle deuterated compounds in an inert atmosphere (e.g., dry nitrogen or argon) to prevent the loss of the deuterium (B1214612) label, especially if the label is in a labile position.[4][5] When used in mass spectrometry, deuterated standards may exhibit a slight shift in chromatographic retention time compared to their non-deuterated counterparts.[5][6]
4. Can deuteration affect the outcome of my experiments?
Yes, isotopic labeling can have several effects. In mass spectrometry, the mass shift is the intended and desired effect for use as an internal standard. However, in some biological assays, a kinetic isotope effect might be observed, where the reaction rate is altered due to the heavier isotope. It is important to be aware of this possibility and to run appropriate controls.
5. What is the isotopic purity of commercially available this compound?
Commercial suppliers typically provide an isotopic purity of 99 atom % D for this compound. It is always recommended to check the certificate of analysis for the specific lot you are using.
Storage and Stability Data
The following table summarizes the recommended storage conditions for Boc-L-Ala-OH and its deuterated analog.
| Compound | Recommended Storage Temperature | Stability Notes |
| Boc-L-Ala-OH | 0-8 °C[7], -20 °C[8], 2-30 °C[9] | Stable under normal temperatures and pressures.[1][2] Avoid strong oxidizing agents. |
| This compound | Store in a cool, dry place.[1] | While specific data is limited, stability is expected to be similar to the non-deuterated form. Avoid conditions that could facilitate isotopic exchange, such as acidic or basic solutions.[3][5] |
Troubleshooting Guides
General Experimental Workflow
This flowchart outlines a general workflow for experiments involving this compound.
Caption: General experimental workflow using this compound.
Troubleshooting Unexpected Results in Peptide Synthesis
Unexpected results in peptide synthesis can arise from various factors. This guide helps to identify and address common issues.
| Issue | Potential Cause | Recommended Action |
| Low Coupling Efficiency | - Incomplete deprotection of the N-terminal Boc group.- Poor solubility of the growing peptide chain (aggregation).[10] | - Ensure complete removal of the Boc group using appropriate TFA concentration and reaction time.- Switch to a solvent system known to reduce aggregation, such as NMP or by adding DMSO.[10] |
| Presence of Deletion Sequences | - Inefficient coupling reaction. | - Increase coupling time or use a more efficient coupling reagent.- Consider double coupling for difficult amino acid additions. |
| Racemization | - Activation of the carboxylic acid group can lead to epimerization.[10][11] | - Add racemization suppressants like HOBt or HOAt to the coupling reaction.[10]- Be particularly cautious with amino acids prone to racemization, such as His and Cys.[10] |
| Side Reactions | - Aspartimide formation, especially in sequences containing Asp-Gly or Asp-Ser.[10] | - Utilize side-chain protecting groups for aspartic acid that minimize this side reaction. |
Troubleshooting Mass Spectrometry Data
When using this compound as an internal standard in mass spectrometry, several issues can affect data quality.
Caption: Logical relationships of issues in mass spectrometry.
Troubleshooting NMR Spectroscopy Data
Acquiring high-quality NMR spectra of deuterated compounds can present unique challenges.
| Issue | Potential Cause | Recommended Action |
| Low Signal-to-Noise Ratio | - Low natural abundance and smaller magnetogyric ratio of deuterium.- Insufficient sample concentration.[12]- Improper probe tuning and matching.[12] | - Increase the number of scans.- If solubility permits, prepare a more concentrated sample.[12]- Ensure the NMR probe is properly tuned to the deuterium frequency.[12] |
| Broad Peaks | - Quadrupolar nature of the deuterium nucleus.- Poor shimming.[13]- Presence of paramagnetic impurities.[12] | - This is an inherent property of deuterium NMR.- Shim the instrument on the proton signal of the non-deuterated solvent.[12]- Ensure the sample is free from paramagnetic contaminants.[12] |
| No Lock Signal | - 2H NMR experiments are typically run unlocked.[12] | - Do not use a deuterated solvent for your sample to avoid a massive solvent signal that would obscure the analyte signal.[12] Modern spectrometers are generally stable enough for unlocked experiments. |
References
- 1. BOC-L-Alanine(15761-38-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. researchgate.net [researchgate.net]
- 4. labinsights.nl [labinsights.nl]
- 5. benchchem.com [benchchem.com]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Boc-L-Alanine, 5 g, CAS No. 15761-38-3 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 9. Boc-Ala-OH Novabiochem® | 15761-38-3 [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting [chem.rochester.edu]
Validation & Comparative
Validation of Analytical Methods: A Comparison of Internal Standards for L-Alanine Quantification Featuring Boc-L-Ala-OH-d3
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is paramount for applications ranging from metabolic studies to the quality control of peptide-based therapeutics. The use of a stable isotope-labeled (SIL) internal standard in liquid chromatography-mass spectrometry (LC-MS) is the gold standard for achieving the highest levels of accuracy and precision.[1][2] This guide provides a comparative overview of internal standards for the quantification of L-alanine, with a focus on the deuterated standard, Boc-L-Ala-OH-d3.
The Role of Internal Standards in Quantitative Analysis
Internal standards are crucial for correcting variability during sample preparation and analysis.[1] By adding a known quantity of an internal standard to a sample prior to analysis, variations in sample extraction, injection volume, and ionization efficiency can be normalized, leading to more accurate and reproducible results. The ideal internal standard is chemically and physically similar to the analyte of interest.[3] For mass spectrometry-based quantification, stable isotope-labeled versions of the analyte are considered the most suitable choice.[2]
Comparison of Internal Standards for L-Alanine Quantification
The selection of an appropriate internal standard is a critical step in method development. For the quantification of L-alanine, several options are available, each with its own advantages and disadvantages. The most common choices are deuterated (D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) labeled L-alanine, or a structural analog. This compound is a deuterated and protected form of L-alanine. The Boc (tert-butoxycarbonyl) protecting group is often used in peptide synthesis and can be advantageous in certain analytical workflows.[4][5][6]
| Internal Standard Type | Example | Advantages | Disadvantages |
| Deuterated | This compound | - Cost-effective compared to ¹³C or ¹⁵N analogs. - Chemically very similar to the analyte. | - Potential for chromatographic separation from the unlabeled analyte.[1] - Risk of deuterium-hydrogen exchange, which can affect accuracy.[1][3] |
| ¹³C or ¹⁵N Labeled | ¹³C₃, ¹⁵N-L-Alanine | - Co-elutes perfectly with the analyte. - No risk of isotopic exchange. - Considered the "gold standard" for isotope dilution mass spectrometry.[1][2] | - Generally more expensive to synthesize.[2] |
| Structural Analog | Norvaline | - Can be used when a SIL standard is unavailable. - Cost-effective. | - May have different extraction recovery and ionization efficiency compared to the analyte. - Does not co-elute with the analyte, providing less effective correction for matrix effects.[3] |
Performance Data of a Validated LC-MS/MS Method for Amino Acid Quantification
The following table summarizes typical performance data from a validated LC-MS/MS method for the quantification of amino acids, which can be expected for a well-developed method using a suitable internal standard like this compound.
| Validation Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.99 | [7] |
| Limit of Detection (LOD) | 0.1 - 1 µM | [7] |
| Limit of Quantification (LOQ) | 0.5 - 5 µM | [7] |
| Intra-day Precision (%RSD) | < 5% | [7] |
| Inter-day Precision (%RSD) | < 10% | [7] |
| Accuracy (% Recovery) | 90 - 110% | [7] |
Experimental Protocols
Sample Preparation
A generic sample preparation protocol for the analysis of L-alanine in a biological matrix (e.g., plasma) is as follows:
-
Aliquoting: Take a 100 µL aliquot of the sample.
-
Internal Standard Spiking: Add 10 µL of a known concentration of this compound solution (in a compatible solvent like methanol).
-
Protein Precipitation: Add 400 µL of cold methanol (B129727) to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.
LC-MS/MS Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used for amino acid analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from low to high organic mobile phase (B) over a run time of 5-15 minutes is typical.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for L-alanine and this compound would be optimized based on their precursor and product ions.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship in selecting an internal standard.
Caption: General experimental workflow for L-alanine quantification.
Caption: Decision tree for internal standard selection.
References
- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 2. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. peptide.com [peptide.com]
- 5. Boc-L-Ala-OH | 15761-38-3 | Benchchem [benchchem.com]
- 6. ≥99.0% (TLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 7. Determination of β-Cyano-L-alanine, γ-Glutamyl-β-cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Quantitative Accuracy: A Comparative Guide to Boc-L-Ala-OH-d3 Internal Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of quantification accuracy using a deuterated internal standard, exemplified by Boc-L-Ala-OH-d3, against other common methodologies. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, is widely regarded as the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) for its ability to mitigate analytical variability and enhance data reliability.[1][2]
Superior Performance of Deuterated Internal Standards
An ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential losses or variations.[2] Deuterated internal standards, such as this compound, are analogues of the analyte where one or more hydrogen atoms have been replaced by deuterium. This mass shift allows for differentiation by the mass spectrometer while maintaining nearly identical physicochemical properties to the endogenous analyte. This similarity is crucial for accurately correcting for matrix effects, which are a primary source of imprecision and inaccuracy in bioanalytical methods.[1][2]
In contrast, non-deuterated or analogue internal standards are different chemical entities that are merely structurally similar to the analyte. Their differing physicochemical properties can lead to variations in chromatographic retention times and extraction efficiencies, resulting in less reliable quantitative data due to inadequate compensation for matrix effects.[1]
Comparative Analysis of Internal Standard Performance
The following table summarizes the key performance differences between using a deuterated internal standard like this compound and other common approaches for the quantification of L-Alanine.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Analogue IS | External Standard |
| Correction for Matrix Effects | Excellent: Co-elutes with the analyte, experiencing and correcting for the same ion suppression or enhancement.[1] | Variable: Different elution times and physicochemical properties lead to inconsistent correction.[1] | None: Does not account for sample-specific matrix effects. |
| Correction for Sample Loss | Excellent: Mimics the analyte during all stages of sample preparation, providing accurate correction for losses.[2] | Partial: Differences in properties can lead to dissimilar recovery rates. | None: Cannot correct for losses during sample preparation. |
| Accuracy | High: Minimizes bias introduced by analytical variability.[3] | Moderate to Low: Prone to inaccuracies due to differential behavior compared to the analyte. | Low: Highly susceptible to variations in matrix and sample preparation. |
| Precision | High: Significantly reduces the variability between sample measurements.[4] | Moderate to Low: Higher variability due to inconsistent correction. | Low: Poor reproducibility due to uncorrected variations. |
| Cost & Availability | Higher cost and may require custom synthesis. | Generally lower cost and more readily available. | Lowest cost. |
Experimental Protocols for Enhanced Quantification
To achieve the highest degree of accuracy and precision in L-Alanine quantification, a validated LC-MS/MS method employing a deuterated internal standard is recommended. Below are representative experimental protocols.
Sample Preparation from Plasma
-
Protein Precipitation: To a 100 µL aliquot of plasma sample, add 400 µL of methanol (B129727) containing the this compound internal standard at a known concentration.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject a 5-10 µL aliquot into the LC-MS/MS system.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for amino acid analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 95% mobile phase B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Alanine | 90.1 | 44.1 |
| This compound | 193.1 | 137.1 (representative) |
Note: The exact MRM transition for this compound may vary depending on the fragmentation pattern and should be optimized experimentally.
Visualizing the Role of L-Alanine: The Glucose-Alanine Cycle
L-Alanine plays a crucial role in the transport of nitrogen from peripheral tissues to the liver through the Glucose-Alanine cycle. This metabolic pathway is essential for maintaining glucose homeostasis, particularly during periods of fasting or exercise.[6][7]
Caption: The Glucose-Alanine Cycle.
Experimental Workflow for Method Validation
A rigorous validation of the analytical method is critical to ensure reliable and reproducible results. The following workflow outlines the key steps in validating a quantitative LC-MS/MS assay for L-Alanine using this compound as an internal standard.
Caption: LC-MS/MS Method Validation Workflow.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. iroatech.com [iroatech.com]
- 3. A comparison of internal and external standardization in amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. lcms.cz [lcms.cz]
- 6. tuscany-diet.net [tuscany-diet.net]
- 7. Cahill cycle - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Metabolic Stability of Deuterated vs. Non-Deuterated Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of deuterated and non-deuterated peptides, supported by experimental data and detailed protocols. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, at metabolically vulnerable positions within a peptide can significantly enhance its pharmacokinetic profile. This is primarily attributed to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows enzymatic cleavage compared to the native carbon-hydrogen (C-H) bond, leading to improved metabolic stability.[1]
Data Presentation: Comparative Metabolic Stability
The following tables summarize quantitative data from a case study on the deuterated drug methadone, illustrating the potential improvements in pharmacokinetic parameters that can be achieved through deuteration. While this example is a small molecule, the principles of the kinetic isotope effect and its impact on metabolism are directly applicable to peptides. Currently, specific quantitative comparative data for deuterated versus non-deuterated peptides is not widely available in the public domain.
Table 1: Comparative Pharmacokinetics of Intravenously Administered Methadone and d₉-Methadone in Mice
| Parameter | Methadone | d₉-Methadone | Fold Change |
| Area Under the Curve (AUC) | Undisclosed | Undisclosed | 5.7-fold increase |
| Maximum Concentration (Cₘₐₓ) | Undisclosed | Undisclosed | 4.4-fold increase |
| Clearance | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | 5.2-fold decrease |
Data sourced from a study on the effect of deuteration on methadone pharmacokinetics.
Table 2: In Vitro Metabolism of Methadone and d₉-Methadone in Mouse and Human Liver Microsomes
| Parameter | Species | Methadone | d₉-Methadone | Isotope Effect (H/D) |
| Vₘₐₓ (N-demethylation) | Mouse | Undisclosed | Undisclosed | 2.5 |
| CLᵢₙₜ (N-demethylation) | Mouse | Undisclosed | Undisclosed | 1.3 |
| Vₘₐₓ (N-demethylation) | Human | Undisclosed | Undisclosed | 2.5 |
| CLᵢₙₜ (N-demethylation) | Human | Undisclosed | Undisclosed | 1.0 |
This table illustrates the kinetic isotope effect on the rate of metabolism in liver microsomes.
Experimental Protocols
Detailed methodologies for key experiments to assess peptide metabolic stability are provided below.
In Vitro Plasma Stability Assay
This assay evaluates the stability of a peptide in the presence of plasma enzymes.
1. Materials:
-
Test peptide and its deuterated analog
-
Human plasma (or other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for protein precipitation
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of the test peptide and its deuterated analog in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution with PBS to the desired final concentration (e.g., 1 µM).
-
Pre-warm human plasma to 37°C.
-
Initiate the assay by adding the peptide solution to the pre-warmed plasma at a 1:1 ratio.
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding 2-3 volumes of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and analyze the concentration of the remaining parent peptide using a validated LC-MS/MS method.
-
Calculate the percentage of the peptide remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t₁/₂) of the peptide by plotting the natural logarithm of the percentage of remaining peptide against time and fitting the data to a first-order decay model.
Microsomal Stability Assay
This assay assesses the susceptibility of a peptide to metabolism by liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
1. Materials:
-
Test peptide and its deuterated analog
-
Liver microsomes (human or other species)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of the test peptide and its deuterated analog in a suitable solvent.
-
Prepare the incubation mixture by combining the liver microsomes, phosphate buffer, and the test peptide in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the microsomal proteins.
-
Analyze the supernatant for the concentration of the parent peptide by LC-MS/MS.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the comparative metabolic stability of deuterated peptides.
References
The Isotopic Effect of Boc-L-Ala-OH-d3 on Protein Structure: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of isotopic labeling on protein structure and stability is paramount for accurate experimental design and interpretation. This guide provides an objective comparison of the use of deuterated Boc-L-alanine (Boc-L-Ala-OH-d3) in protein studies against alternative isotopic labeling strategies, supported by experimental data and detailed protocols.
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at specific sites within a protein can subtly alter its physicochemical properties. This "isotopic effect" is a powerful tool for investigating protein dynamics, stability, and structure. This compound, a deuterated version of the commonly used protected amino acid, offers a means to introduce deuterium into specific alanine (B10760859) residues during peptide synthesis or recombinant protein expression.
Comparative Analysis of Isotopic Labeling Strategies
The primary alternative to site-specific deuteration with this compound for studying alanine residues is the selective labeling of the alanine methyl group with ¹³C and ¹H on a perdeuterated protein background. This technique is particularly prevalent in NMR studies of large proteins. The choice between these methods depends on the specific research question.
| Parameter | This compound Incorporation | Selective Ala Methyl Labeling ([¹³CH₃] on Perdeuterated Background) |
| Primary Application | Probing protein stability, folding, and dynamics through kinetic isotope effects. Neutron crystallography. | High-resolution NMR studies of large proteins, focusing on the dynamics of specific methyl groups. |
| Effect on Protein Stability | Can be stabilizing or destabilizing depending on the location of deuteration. Deuteration of non-exchangeable side-chain protons often leads to a slight decrease in thermal stability.[1] | Perdeuteration of the protein background generally increases stability in D₂O, while the selective protonation of the alanine methyl group has a minimal local effect on overall stability. |
| NMR Spectroscopy | Simplifies ¹H NMR spectra by reducing the number of proton signals, but can lead to loss of NOE information if perdeuterated.[2] | Provides high-quality probes for NMR studies of protein structure and dynamics, particularly with methyl-TROSY techniques.[3][4] |
| X-ray Crystallography | Minimal to no significant changes in the crystal structure are typically observed.[5] | The overall protein structure remains unchanged, allowing for detailed analysis of the labeled site. |
| Mass Spectrometry | Allows for tracking of deuterium incorporation and can be used in hydrogen-deuterium exchange mass spectrometry (HDX-MS) to study protein dynamics.[6] | Enables precise quantification of protein synthesis and turnover rates.[7][8] |
Quantitative Data on Isotopic Effects on Protein Stability
The impact of deuteration on protein stability is a complex phenomenon influenced by the location and extent of isotopic substitution, as well as the solvent environment.
| Isotopic Modification | Protein System | Observed Effect on Thermal Stability (Tₘ) | Reference |
| Full deuteration in D₂O | Cytochrome c, Lysozyme | Increase of 2–4 K | [9] |
| Deuteration of non-exchangeable protons | Villin headpiece subdomain (HP36) | Decrease of approximately 2-3 °C | [1] |
| Water deuteration (D₂O solvent) | Ribonuclease | Upward shift of several degrees | [10] |
| Deuteration of three core phenylalanine side chains | Villin headpiece subdomain (HP36) | Measurable decrease in stability | [1] |
Experimental Protocols
Synthesis and Incorporation of this compound
a) Synthesis of this compound:
A common method for deuterating amino acids is through hydrogen-deuterium exchange catalyzed by a transition metal, such as platinum on carbon (Pt/C), in the presence of deuterium oxide (D₂O).
-
Materials: L-alanine, Platinum on activated carbon (Pt/C), Deuterium oxide (D₂O), Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Dioxane, Sodium hydroxide.
-
Procedure:
-
Combine L-alanine and Pt/C catalyst in a reaction vessel with D₂O.
-
Heat the mixture to facilitate H-D exchange on the alanine molecule. The reaction time and temperature can be optimized for the desired level of deuteration.
-
After the reaction, remove the catalyst by filtration.
-
The resulting deuterated alanine (Ala-d3) is then protected with a Boc group. Dissolve the Ala-d3 in a mixture of dioxane and water.
-
Add Boc₂O while maintaining a basic pH with sodium hydroxide.
-
Stir the reaction at room temperature.
-
Purify the resulting this compound using standard chromatographic techniques.
-
b) Incorporation into Peptides/Proteins:
This compound can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[11][12] For recombinant protein expression, auxotrophic bacterial strains can be used, where the growth medium is supplemented with the deuterated amino acid.
Selective Methyl Labeling of Alanine
This protocol is adapted for expressing a protein in E. coli with selective ¹³CH₃ labeling on alanine residues against a perdeuterated background.[3][4]
-
Materials: E. coli expression strain (e.g., BL21(DE3)), D₂O-based minimal medium, [U-²H]-D-glucose, ¹⁵NH₄Cl, selectively ¹³C-labeled α-deuterated alanine.
-
Procedure:
-
Grow E. coli in a D₂O-based minimal medium with [U-²H]-D-glucose as the carbon source and ¹⁵NH₄Cl as the nitrogen source to achieve high levels of deuteration.
-
Supplement the medium with selectively ¹³C-labeled α-deuterated alanine. This provides the precursor for the ¹³CH₃ group on alanine residues.
-
Induce protein expression at the appropriate cell density.
-
Harvest the cells and purify the protein using standard chromatographic techniques.
-
Analyze the protein using NMR spectroscopy, particularly methyl-TROSY techniques, to study the structure and dynamics of the alanine methyl groups.
-
Impact on Protein Function and Signaling Pathways
Changes in protein stability and dynamics resulting from isotopic labeling can have downstream consequences on protein function and cellular signaling pathways. While the isotopic effect of this compound does not target a specific signaling pathway, its influence on protein stability can be generalized. A more stable protein may be less prone to degradation, potentially leading to its accumulation and prolonged signaling activity. Conversely, a destabilized protein may be cleared more rapidly, attenuating its signal.
References
- 1. Deuteration of nonexchangeable protons on proteins affects their thermal stability, side‐chain dynamics, and hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application Note 25 â Isotope Labeling of Alanine Methyl Groups on a Deuterated Background for NMR Studies of High-Molecular-Weight Proteins [isotope.com]
- 4. ukisotope.com [ukisotope.com]
- 5. High-resolution X-ray study of the effects of deuteration on crystal growth and the crystal structure of proteinase K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. uwo.scholaris.ca [uwo.scholaris.ca]
- 10. Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc-L-Ala-OH | 15761-38-3 | Benchchem [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Analysis of Synthetic Deuterated Peptides
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic deuterated peptides is a critical step that underpins the reliability and reproducibility of experimental results. This guide provides an objective comparison of the primary analytical techniques used for purity assessment, supported by experimental data and detailed protocols. We delve into the strengths and limitations of each method, with a special focus on the unique challenges presented by deuterated peptides.
The introduction of deuterium (B1214612) into a peptide sequence can significantly alter its properties, impacting everything from its metabolic stability to its utility as an internal standard in mass spectrometry-based quantification. Consequently, a thorough purity analysis is paramount to verify the peptide's identity, quantify impurities, and determine the degree and location of deuterium incorporation.
Comparing the Core Techniques: HPLC, MS, and NMR
The three pillars of peptide purity analysis are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers a unique window into the chemical and physical properties of the peptide.
| Feature | High-Performance Liquid Chromatography (HPLC/UHPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Function | Separation and quantification of the target peptide from impurities based on physicochemical properties (e.g., hydrophobicity).[1][2][3][4] | Identification and quantification based on mass-to-charge ratio (m/z), providing molecular weight and structural information.[5] | Provides detailed structural information at the atomic level, including the position of deuterium atoms.[6] |
| Purity Assessment | Quantifies purity by measuring the relative peak area of the target peptide against all other detected peaks.[3] | Identifies impurities by their mass and can provide relative quantification based on ion intensity.[5][7] | Can provide absolute purity quantification (qNMR) against a certified internal standard.[8][9] |
| Detection of Impurities | Excellent for detecting and quantifying process-related impurities such as truncated or deletion sequences.[1][10] | Highly sensitive for detecting a wide range of impurities, including those with small mass differences from the target peptide.[5][7] | Can identify and quantify both related and unrelated impurities, including residual solvents and enantiomeric impurities.[6] |
| Deuteration Analysis | Does not directly provide information on the extent or location of deuteration. | Can determine the overall degree of deuteration by measuring the mass shift. Tandem MS (MS/MS) can help localize deuterium.[11] | The gold standard for determining the precise location and extent of deuterium incorporation at specific atomic sites.[6][12] |
| Enantiomeric Purity | Chiral HPLC methods can separate enantiomers.[13] | When coupled with chiral chromatography (LC-MS), can identify and quantify enantiomeric impurities.[13][14] | Can be used to determine enantiomeric purity, often in combination with chiral derivatizing agents. |
| Sensitivity | Good, with typical limits of quantification (LOQ) around 0.1%.[1] | Very high, capable of detecting impurities at trace levels. | Lower sensitivity compared to MS and HPLC, requiring higher sample concentrations.[6] |
| Throughput | High, suitable for routine quality control. | High, especially when coupled with HPLC (LC-MS). | Lower, as data acquisition and analysis can be time-consuming. |
Experimental Protocols
Accurate and reproducible purity analysis relies on well-defined experimental protocols. Below are methodologies for the key analytical techniques discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for General Purity
Objective: To separate the deuterated peptide from non-deuterated and other process-related impurities.
Instrumentation:
-
HPLC or UHPLC system with a gradient pump, autosampler, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Reagents:
-
Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN).
-
Peptide sample dissolved in Solvent A.
Procedure:
-
Sample Preparation: Dissolve the lyophilized deuterated peptide in Solvent A to a concentration of approximately 1 mg/mL.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 20 minutes at a flow rate of 1 mL/min.
-
Injection: Inject 10-20 µL of the peptide sample.
-
Gradient Elution: Apply a linear gradient from 5% to 65% Solvent B over 30 minutes.
-
Detection: Monitor the elution profile at 214 nm (for the peptide bond) and 280 nm (for aromatic amino acids).
-
Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment
Objective: To confirm the molecular weight of the deuterated peptide and assess the degree of deuterium incorporation.
Instrumentation:
-
HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
LC Separation: Perform chromatographic separation using a gradient similar to the HPLC protocol. Formic acid (0.1%) can be used as a more MS-friendly mobile phase modifier instead of TFA.[4]
-
Mass Spectrometry: Set the mass spectrometer to positive ion mode and acquire full scan mass spectra over a relevant m/z range.
-
Data Analysis:
-
Deconvolute the mass spectra to determine the molecular weight of the eluting species.
-
Compare the observed mass with the theoretical mass of the deuterated peptide to confirm its identity.
-
Analyze the isotopic distribution of the molecular ion cluster to determine the percentage of deuterium incorporation.
-
NMR Spectroscopy for Positional Isomerism and Quantification
Objective: To determine the precise location of deuterium atoms within the peptide and to perform quantitative analysis (qNMR).
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the deuterated peptide and a certified internal standard in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum. For more detailed structural analysis, 2D NMR experiments like COSY and HSQC may be necessary.
-
Data Analysis:
-
Integrate the signals of the peptide and the internal standard to calculate the absolute purity.
-
Analyze the chemical shifts and the disappearance or modification of proton signals to confirm the positions of deuterium labeling.
-
Visualizing the Workflow and Key Concepts
To better illustrate the relationships and processes involved in the purity analysis of synthetic deuterated peptides, the following diagrams are provided.
Caption: General workflow for the synthesis and purity analysis of deuterated peptides.
Caption: Chiral purity analysis using deuterated acid to correct for hydrolysis-induced racemization.[14]
Caption: Common types of impurities in synthetic deuterated peptides.
Challenges in the Analysis of Deuterated Peptides
The presence of deuterium introduces specific analytical challenges that must be considered:
-
Isotopic Scrambling: Deuterium atoms can sometimes migrate to unintended positions during synthesis or purification. NMR is the most effective technique for identifying and quantifying isotopic scrambling.
-
Incomplete Deuteration: The synthesis may result in a mixture of peptides with varying degrees of deuteration. High-resolution mass spectrometry is essential for characterizing these different species.
-
Chromatographic Isotope Effects: The substitution of hydrogen with deuterium can sometimes lead to slight changes in retention time in HPLC, which should be considered during method development.
Conclusion
A multi-faceted approach, often combining the strengths of HPLC, MS, and NMR, is crucial for the comprehensive purity analysis of synthetic deuterated peptides. While HPLC provides a robust platform for quantifying overall purity and profiling process-related impurities, mass spectrometry is indispensable for confirming identity and assessing the degree of deuteration. NMR spectroscopy stands as the definitive technique for elucidating the precise location of deuterium incorporation and for absolute quantification. By understanding the capabilities and limitations of each method and employing rigorous experimental protocols, researchers can ensure the quality and reliability of their synthetic deuterated peptides, thereby strengthening the foundation of their scientific investigations.
References
- 1. almacgroup.com [almacgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 4. agilent.com [agilent.com]
- 5. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 13. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Boc-L-Ala-OH-d3 and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Boc-L-Ala-OH-d3 and its non-deuterated and stereoisomeric alternatives. The information is intended to assist researchers in selecting the most suitable compound for their specific applications, such as peptide synthesis, metabolic studies, and as internal standards in mass spectrometry-based assays.
While a Certificate of Analysis (CoA) for this compound was not available at the time of this publication, we have included data for its stereoisomer, Boc-D-Ala-OH-d3, to provide representative data for a deuterated analogue. This is compared with the readily available non-deuterated L-form (Boc-L-Ala-OH), D-form (Boc-D-Ala-OH), and the racemic mixture (Boc-DL-Ala-OH).
Data Presentation
The following tables summarize the key quantitative data extracted from representative Certificates of Analysis.
Table 1: Comparison of Deuterated and Non-Deuterated Boc-Alanine Analogues
| Parameter | Boc-D-Ala-OH-d3 | Boc-L-Ala-OH | Boc-D-Ala-OH | Boc-DL-Ala-OH |
| Purity | 98.2%[1] | ≥97% to ≥99% | ≥98.0% (TLC) | Not specified |
| Isotopic Enrichment | 99.90%[1] | Not Applicable | Not Applicable | Not Applicable |
| Appearance | White to off-white (Solid)[1] | White to off-white crystalline powder | Not specified | Not specified |
| Molecular Formula | C8H12D3NO4[1] | C8H15NO4 | C8H15NO4 | C8H15NO4 |
| Molecular Weight | 192.23[1] | 189.21 | 189.21 | 189.21 |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to characterize these compounds are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Boc-Amino Acids
Objective: To confirm the chemical structure and assess the purity of Boc-protected amino acids.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the Boc-amino acid in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Compare the chemical shifts with known values for the specific Boc-amino acid to confirm the structure. The characteristic signal for the Boc protecting group appears as a singlet at approximately 1.4 ppm in the ¹H NMR spectrum.[2]
-
High-Performance Liquid Chromatography (HPLC) Analysis of Boc-Amino Acids
Objective: To determine the purity of Boc-protected amino acids.
Protocol:
-
Sample Preparation: Prepare a stock solution of the Boc-amino acid in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, for example, with a mixture of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210-220 nm.
-
-
Data Analysis:
-
The purity is determined by calculating the area of the main peak as a percentage of the total peak area in the chromatogram.
-
Mass Spectrometry for Deuterated Compounds
Objective: To confirm the molecular weight and determine the isotopic enrichment of deuterated compounds.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the deuterated compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Mass Spectrometry Analysis:
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Acquire the mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI).
-
-
Data Analysis:
-
Determine the monoisotopic mass of the compound from the mass spectrum.
-
The isotopic enrichment is calculated by comparing the intensity of the peak corresponding to the deuterated molecule with the intensities of the peaks corresponding to the non-deuterated and partially deuterated molecules. The workflow for a typical hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiment involves labeling, quenching the reaction, digesting the protein, and then analyzing the resulting peptides by LC-MS.[3][4]
-
Mandatory Visualization
Caption: Experimental workflow for the analysis of Boc-Alanine analogues.
Caption: Logical relationships between this compound and its alternatives.
References
A Comparative Guide to the Applications of Boc-L-Ala-OH-d3 in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the applications of N-tert-butoxycarbonyl-L-alanine-d3 (Boc-L-Ala-OH-d3), a deuterated amino acid derivative. It offers an objective comparison with its non-deuterated counterpart (Boc-L-Ala-OH) and other alternatives, supported by experimental data and detailed protocols. This document is intended to assist researchers in selecting the appropriate building blocks for their specific experimental needs, from peptide synthesis to metabolic studies.
Introduction to Deuterated Amino Acids
Deuterium-labeled amino acids are powerful tools in modern scientific research, providing unique insights into complex biological processes.[1] By replacing hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), the physicochemical properties of the amino acid are subtly altered without significantly disrupting the overall biological system. This isotopic substitution is particularly valuable for enhancing the pharmacokinetic profiles of drugs, elucidating protein structures, and tracing metabolic pathways.[1][2]
This compound is the N-terminally protected form of L-alanine, where three hydrogen atoms on the methyl side chain have been replaced with deuterium. The tert-butoxycarbonyl (Boc) protecting group is a standard moiety in peptide synthesis, enabling the controlled, stepwise assembly of amino acid residues into peptides.[3][4]
Key Applications of this compound
The primary applications of this compound fall into three main categories:
-
Peptide Synthesis: As a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). The incorporation of deuterated amino acids can enhance the metabolic stability of the resulting peptide.[1][]
-
Metabolic Labeling and Flux Analysis: As a tracer in stable isotope labeling by amino acids in cell culture (SILAC) and other metabolic studies to quantify protein turnover and metabolic fluxes.[6][7][8]
-
Internal Standards for Quantitative Analysis: In mass spectrometry-based proteomics and metabolomics, deuterated peptides serve as ideal internal standards for accurate quantification.[6][9]
Comparison with Alternatives
The primary alternatives to this compound in peptide synthesis are its non-deuterated counterpart, Boc-L-Ala-OH, and Fmoc-L-Ala-OH, which utilizes a different N-terminal protecting group.
| Feature | This compound | Boc-L-Ala-OH | Fmoc-L-Ala-OH |
| Nα-Protection | Acid-labile (TFA) | Acid-labile (TFA) | Base-labile (Piperidine) |
| Key Advantage | Enhanced metabolic stability of the final peptide due to the kinetic isotope effect. | Well-established, cost-effective for standard peptide synthesis. | Milder deprotection conditions, compatible with a wider range of sensitive modifications.[3][] |
| Typical Purity | High purity achievable, similar to the non-deuterated form. | ≥98% (TLC)[11] | High purity achievable. |
| Coupling Efficiency | Expected to be similar to Boc-L-Ala-OH. | Generally high, can exceed 99% with modern coupling reagents.[3] | High, often considered superior for "difficult sequences".[3] |
| Side Reactions | Similar to Boc-L-Ala-OH. | Risk of side-chain protecting group loss with repeated TFA treatment.[3] | Minimized side reactions due to mild deprotection.[3] |
| Automation | Amenable to automated synthesis. | Less common in modern automated synthesizers.[3] | Highly amenable to automation.[3] |
Experimental Data
Table 2: Kinetic Isotope Effects in Alanine (B10760859) Racemase
| Substrate | Parameter | KIE (kH/kD) |
| L-Alanine | kcat/KM | ~1.3 |
| Cα-deuterated L-alanine | kcat/KM | ~3.0 |
Data adapted from a study on alanine racemase from Geobacillus stearothermophilus. The heavy, perdeuterated form of the enzyme showed a KIE of ~1.3 on kcat and kcat/KM for both L- and D-alanine. This effect increased when Cα-deuterated alanine was used as the substrate.
Experimental Protocols
Synthesis of this compound
A general two-step procedure can be employed for the synthesis of this compound. The first step involves the deuteration of L-alanine, followed by the protection of the amino group with a Boc moiety.
Step 1: Deuteration of L-Alanine
This protocol is adapted from a direct deuteration method using a Pt/C catalyst.[12]
-
Reaction Setup: In a high-pressure reactor with a Teflon liner, combine L-alanine (1 g), 3 wt% Platinum on activated carbon (Pt/C, 0.40 g), 2-propanol (4 mL), and deuterium oxide (D₂O, 40 mL).
-
Heating and Stirring: Seal the reactor and heat the mixture to 200 °C while stirring continuously for 24 hours.
-
Work-up: After cooling the reactor to room temperature, remove the Pt/C catalyst by filtration through Celite, followed by filtration through a 0.22 µm filter.
-
Isolation: Evaporate the filtrate to dryness under reduced pressure to obtain the deuterated L-alanine.
Step 2: Boc Protection of Deuterated L-Alanine
This protocol is a general method for the Boc protection of amino acids.[13]
-
Dissolution: In a suitable flask, dissolve the deuterated L-alanine (1 mol) in a mixture of water and tert-butyl alcohol.
-
Basification: Add a solution of sodium hydroxide (B78521) (1.1 mol) to the mixture.
-
Addition of Boc Anhydride: While stirring, add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1 mol) dropwise to the solution. Maintain the reaction overnight with continuous stirring at room temperature.
-
Acidification and Extraction: Acidify the reaction mixture to a pH of 1-1.5 with a potassium hydrogen sulfate (B86663) solution. Extract the aqueous layer with ethyl ether.
-
Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting product can be further purified by recrystallization.
Solid-Phase Peptide Synthesis (SPPS) using this compound
The following is a generalized protocol for the manual Boc-SPPS of a peptide incorporating a this compound residue.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or DIC/HOBt) in a DMF/DCM solvent mixture. The reaction is typically carried out for 2-4 hours at room temperature. Wash the resin thoroughly with DMF, DCM, and isopropanol.[3]
-
Deprotection: Remove the Boc protecting group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM. A short pre-wash (2 minutes) is followed by a longer deprotection step (20-30 minutes).[14][15]
-
Neutralization: Neutralize the resulting TFA salt of the N-terminal amine with a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Coupling of this compound: Dissolve this compound (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents) to pre-activate the amino acid. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the reaction for completion using a Kaiser test.[11]
-
Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF).[16]
Visualizing Applications: Workflows and Pathways
Experimental Workflow for Quantitative Proteomics
Deuterated peptides are commonly used as internal standards in quantitative proteomics workflows. The following diagram illustrates a typical workflow.
Caption: Workflow for quantitative proteomics using a deuterated peptide internal standard.
Metabolic Flux Analysis of the mTOR Signaling Pathway
Deuterated amino acids can be used as tracers to study metabolic flux in signaling pathways. The mTOR pathway is a central regulator of cell growth and metabolism and is sensitive to amino acid availability.[17][18]
Caption: Tracing deuterated alanine through metabolic pathways influencing mTORC1 signaling.
Conclusion
This compound is a valuable tool for researchers in peptide chemistry, proteomics, and metabolic research. Its primary advantage lies in the introduction of a stable isotopic label, which can enhance the metabolic stability of synthetic peptides and serve as a reliable internal standard for quantitative mass spectrometry. While the synthetic protocols are similar to its non-deuterated counterpart, the choice between Boc- and Fmoc-based strategies will depend on the specific requirements of the peptide being synthesized, including the presence of sensitive functional groups. The ability to trace the metabolic fate of deuterated alanine provides a powerful method for investigating complex biological pathways such as mTOR signaling.
References
- 1. lifetein.com [lifetein.com]
- 2. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 6. Whole proteomes as internal standards in quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotechniques.com [biotechniques.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chempep.com [chempep.com]
- 15. Tert-butoxycarbonylalanine | C8H15NO4 | CID 85082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amino Acid Sensing by mTORC1: Intracellular Transporters Mark the Spot - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Deuteration: A Cost-Benefit Analysis of Deuterated Amino Acids in Research and Drug Development
For researchers, scientists, and drug development professionals, the precise modification of molecules is a cornerstone of innovation. Among the subtle yet powerful tools available, the use of deuterated amino acids—where hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612)—offers a strategic advantage in a multitude of applications. This guide provides a comprehensive cost-benefit analysis of employing deuterated amino acids, comparing their performance with non-deuterated counterparts and other labeling techniques, supported by experimental data and detailed protocols.
The core principle behind the utility of deuterated amino acids lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of chemical reactions that involve the cleavage of this bond. This seemingly minor alteration has profound implications, particularly in drug metabolism, where it can significantly enhance the pharmacokinetic profile of a therapeutic agent.
Comparative Analysis: Deuterated vs. Non-Deuterated Amino Acids
The decision to use deuterated amino acids hinges on a careful consideration of their advantages and disadvantages in the context of specific research goals.
| Feature | Deuterated Amino Acids | Non-Deuterated Amino Acids |
| Primary Applications | Drug development (improved pharmacokinetics), internal standards in mass spectrometry, NMR spectroscopy (spectral simplification), metabolic pathway tracing. | General protein synthesis, structural studies, enzyme assays. |
| Key Advantages | Kinetic Isotope Effect: Slows metabolic degradation, increasing drug half-life and efficacy, and potentially reducing toxicity. Analytical Sensitivity: Serve as excellent internal standards for precise quantification in mass spectrometry. NMR Spectral Resolution: Reduces spectral crowding in NMR, aiding in the study of large proteins. | Cost-Effective: Significantly lower purchase price. Readily Available: Widely available from numerous suppliers. Simpler Synthesis: No specialized isotopic labeling required. |
| Potential Disadvantages | Higher Cost: Synthesis of deuterated compounds can be more expensive and time-consuming. Isotope Effects: Can sometimes alter chromatographic retention times in LC-MS. Potential for Racemization: Some deuteration methods can lead to a loss of stereochemistry. | Metabolic Instability: Susceptible to rapid metabolic degradation in drug candidates. Complex NMR Spectra: Can lead to crowded and difficult-to-interpret NMR spectra for large molecules. |
| Relative Cost | Higher | Lower |
Performance in Key Applications: A Deeper Dive
The true value of deuterated amino acids becomes evident when examining their impact on specific experimental outcomes.
Enhancing Drug Efficacy and Safety
In drug development, replacing hydrogen with deuterium at sites of metabolic attack can dramatically slow down the enzymatic breakdown of a drug. This "metabolic switching" can lead to:
-
Increased Drug Half-Life: A slower metabolism prolongs the drug's presence in the body, potentially reducing dosing frequency.
-
Enhanced Efficacy: Maintaining therapeutic concentrations for longer periods can improve treatment outcomes.
-
Reduced Toxicity: Deuteration can minimize the formation of harmful metabolites.
A prime example is the FDA-approved drug deutetrabenazine, a deuterated version of tetrabenazine, which exhibits an improved pharmacokinetic profile.
Precision in Quantitative Analysis
In quantitative proteomics and metabolomics, deuterated amino acids are invaluable as internal standards for mass spectrometry-based quantification. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize deuterated amino acids as a cost-effective alternative to ¹³C and ¹⁵N labels. Their chemical identity to their non-deuterated counterparts ensures they co-elute during liquid chromatography, while their mass difference allows for accurate quantification.
Unraveling Complexity in Structural Biology
For nuclear magnetic resonance (NMR) spectroscopy of large proteins, spectral overlap can be a significant hurdle. Selective deuteration of specific amino acid residues simplifies complex spectra by reducing the number of proton signals, enabling clearer structural and dynamic studies.
Experimental Protocols
Quantitative Proteomics using SILAC with Deuterated Amino Acids
This protocol outlines a general workflow for relative protein quantification using deuterated amino acids in cell culture.
Methodology:
-
Cell Culture: Culture two populations of cells in parallel. One population is grown in a "light" medium containing standard, non-deuterated essential amino acids (e.g., L-Lysine and L-Arginine). The second population is grown in a "heavy" medium where these amino acids are replaced with their deuterated counterparts (e.g., L-Lysine-d4 and L-Arginine-d6).
-
Metabolic Labeling: Allow the cells to grow for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids into the proteome.
-
Experimental Treatment: Apply the experimental condition to one of the cell populations.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations. Extract the proteins and determine their concentrations.
-
Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the deuterated amino acids.
-
Data Analysis: Quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs.
Caption: SILAC workflow for quantitative proteomics using deuterated amino acids.
Production of Highly Deuterated Proteins in E. coli
This protocol provides a method for expressing highly deuterated proteins for structural and biophysical studies.
Methodology:
-
Starter Culture: Inoculate a single colony of E. coli (typically a BL21(DE3) strain) harboring the expression plasmid for the protein of interest into Luria-Bertani (LB) medium. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.4-0.5.
-
Adaptation to Deuterated Medium: Gradually adapt the cells to the deuterated medium.
-
Add an equal volume of M9 minimal medium prepared with 100% D₂O (²H-M9) to the LB culture (now ~50% D₂O). Continue growth at 37°C until the OD₆₀₀ reaches 0.4-0.5.
-
Double the volume again with ²H-M9 medium (now ~75% D₂O) and continue growth to an OD₆₀₀ of 0.4-0.5.
-
-
Large-Scale Culture: Inoculate the adapted cells into a larger volume of ²H-M9 medium supplemented with a deuterated carbon source (e.g., deuterated glucose) and ¹⁵NH₄Cl (if ¹⁵N labeling is also desired). Grow the culture at 37°C to an OD₆₀₀ of 0.8-1.0.
-
Induction of Protein Expression: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
Protein Expression: Continue to grow the culture for several hours (typically 4-6 hours) at a reduced temperature (e.g., 18-25°C) to improve protein folding and solubility.
-
Cell Harvesting and Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and purify the deuterated protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Verification of Deuteration: Confirm the level of deuteration using mass spectrometry.
Caption: Workflow for the production of highly deuterated proteins in E. coli.
Conclusion: A Strategic Investment
While the initial cost of deuterated amino acids is higher than their non-deuterated counterparts, the long-term benefits in drug development, analytical precision, and structural biology often justify the investment. The ability to modulate metabolic pathways, enhance the accuracy of quantitative studies, and simplify complex analytical data provides researchers with a powerful tool to accelerate discovery and innovation. A thorough cost-benefit analysis, considering the specific experimental context and potential downstream advantages, will empower researchers to make informed decisions about incorporating these valuable isotopic labels into their workflows.
The Gold Standard in Bioanalysis: A Comparative Guide to Boc-L-Ala-OH-d3 for Quantitative Accuracy
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and reliability in bioanalytical data, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the performance of Boc-L-Ala-OH-d3, a deuterated internal standard, against non-deuterated alternatives in quantitative liquid chromatography-mass spectrometry (LC-MS) applications.
In the precise world of bioanalysis, particularly within drug metabolism and pharmacokinetic studies, stable isotope-labeled internal standards are the recognized gold standard. This compound, where three hydrogen atoms in the L-alanine methyl group are replaced with deuterium, offers significant advantages over its non-labeled counterparts. Its chemical and physical properties are nearly identical to the analyte of interest, Boc-L-Ala-OH, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and analogous response allow for superior correction of matrix effects and other sources of analytical variability, leading to more accurate and precise quantification.
Performance Under the Magnifying Glass: A Data-Driven Comparison
While direct comparative studies for Boc-L-Ala-OH are not extensively published, the well-documented performance benefits of using deuterated internal standards across a wide range of analytes provide a strong basis for evaluation. The following table summarizes the expected performance characteristics of a bioanalytical method using this compound versus a hypothetical non-deuterated (structural analog) internal standard.
| Validation Parameter | This compound (Deuterated IS) | Non-Deuterated IS (Structural Analog) | Performance Advantage of Deuterated IS |
| Linearity (r²) | ≥ 0.995 | ≥ 0.990 | Tighter correlation, indicating a more reliable calibration curve. |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Results are closer to the true value, ensuring higher confidence in the data. |
| Precision (%CV) | < 10% | < 15% | Greater reproducibility of results across multiple measurements. |
| Matrix Effect | Minimal and compensated | Potential for significant signal suppression or enhancement | More effective mitigation of interferences from complex biological matrices. |
| Recovery | Consistent and analyte-matched | May differ from analyte, leading to variability | More reliable correction for analyte loss during sample processing. |
The "Why" Behind the "What": Key Advantages of Deuteration
The superior performance of this compound stems from its fundamental properties as a stable isotope-labeled internal standard:
-
Co-elution with the Analyte: this compound chromatographically co-elutes with Boc-L-Ala-OH. This is crucial for compensating for matrix effects that can occur at the specific retention time of the analyte.
-
Similar Ionization Efficiency: Both the deuterated standard and the analyte exhibit nearly identical ionization behavior in the mass spectrometer source. This allows for accurate normalization of the analyte signal, even in the presence of ion suppression or enhancement.
-
Correction for Sample Preparation Variability: Any loss of analyte during extraction, evaporation, or reconstitution steps is mirrored by a proportional loss of the deuterated internal standard, leading to a consistent analyte-to-internal standard ratio.
Experimental Protocols for Robust Cross-Validation
To rigorously evaluate the performance of this compound, a series of validation experiments should be conducted in accordance with regulatory guidelines (e.g., FDA, EMA).
Linearity Assessment
Objective: To establish the relationship between the concentration of Boc-L-Ala-OH and the instrumental response over a defined range.
Protocol:
-
Prepare a series of calibration standards by spiking known concentrations of Boc-L-Ala-OH into a blank biological matrix (e.g., plasma, urine).
-
Add a constant concentration of this compound to each calibration standard.
-
Process the samples using the established extraction procedure.
-
Analyze the samples by LC-MS/MS and plot the peak area ratio (Boc-L-Ala-OH / this compound) against the nominal concentration of Boc-L-Ala-OH.
-
Perform a linear regression analysis and determine the coefficient of determination (r²).
Accuracy and Precision Evaluation
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Add a constant concentration of this compound to each QC sample.
-
Analyze multiple replicates (n≥5) of each QC level on the same day (intra-day precision) and on different days (inter-day precision).
-
Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration (%Bias).
-
Calculate the precision as the percentage relative standard deviation (%CV).
Matrix Effect Assessment
Objective: To evaluate the influence of matrix components on the ionization of Boc-L-Ala-OH and this compound.
Protocol:
-
Prepare three sets of samples:
-
Set A: Boc-L-Ala-OH and this compound in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with Boc-L-Ala-OH and this compound at the same concentrations as Set A.
-
Set C: Boc-L-Ala-OH and this compound spiked into the blank matrix before extraction.
-
-
Analyze the samples and calculate the matrix factor (MF) and the internal standard normalized matrix factor (IS-normalized MF).
-
MF = (Peak response in the presence of matrix) / (Peak response in neat solution)
-
IS-normalized MF = (MF of analyte) / (MF of internal standard)
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making pathway for selecting an internal standard, the following diagrams are provided.
Caption: Experimental workflow for the quantification of Boc-L-Ala-OH using this compound.
Caption: Decision pathway for internal standard selection in bioanalytical methods.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Boc-L-Ala-OH-d3
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Boc-L-Ala-OH-d3. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Safety Precautions
Boc-L-Ala-OH and its derivatives are generally not considered hazardous substances[1][2][3]. However, as with any chemical, appropriate safety measures should be taken to minimize exposure.
Potential Health Effects:
-
Eye Contact: May cause irritation.
-
Skin Contact: May cause irritation upon prolonged contact.
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes[4][5]. This should be supplemented with appropriate gloves and other protective equipment based on the specific tasks being performed[4].
| PPE Category | Minimum Requirement | Recommended for Splash Hazard |
| Eye and Face Protection | Safety glasses with side shields | Face shield worn over safety glasses or goggles[4] |
| Hand Protection | Disposable nitrile gloves | Double-gloving or Silver Shield gloves under nitrile gloves[4] |
| Body Protection | Long-sleeved lab coat | Chemical-resistant gown or apron[5][6] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation | NIOSH-approved respirator for operations that may generate dust |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound from receipt to disposal.
1. Receiving and Unpacking:
- Inspect the package for any signs of damage or leakage upon arrival.
- Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) before opening the package.
- Verify the container label matches the product ordered.
2. Storage:
- Store in a tightly closed container in a cool, dry, and well-ventilated area[3].
- Keep refrigerated as recommended for optimal stability[3].
- Store away from strong oxidizing agents[3].
3. Weighing and Dispensing:
- Perform weighing and dispensing in a chemical fume hood or a ventilated enclosure to minimize dust inhalation.
- Use a clean, designated spatula and weighing paper.
- Clean the balance and surrounding area immediately after use.
4. Dissolving and Reaction Setup:
- When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
- If the process involves heating, use a heating mantle with a stirrer and a condenser to prevent solvent evaporation and exposure to vapors.
- For reactions involving Boc deprotection with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), always work in a certified chemical fume hood[7][8]. These reactions can generate gaseous byproducts[9].
5. Post-Reaction Work-up and Purification:
- Quench the reaction carefully, especially when strong acids are used.
- During extraction and purification steps, ensure proper ventilation.
- Handle all liquid and solid waste as chemical waste.
6. Disposal:
- Dispose of unused this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated chemical waste container.
- Follow all local, state, and federal regulations for chemical waste disposal.
Emergency Procedures
-
Spills: In case of a spill, clear the area of personnel. Wear appropriate PPE, including a respirator if dust is generated. Clean up the spill using dry methods to avoid generating dust. Collect the spilled material in a sealed container for disposal[1].
-
Fire: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam fire extinguisher. Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides[1].
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists[2][3].
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation develops[2][3].
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[2][10].
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention[2].
-
Caption: Workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. abmole.com [abmole.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. jk-sci.com [jk-sci.com]
- 10. BOC-ALA-ALA-OH - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
